2-Cyanopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276446 | |
| Record name | 2-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42457-10-3 | |
| Record name | 2-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyanopiperidine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanopiperidine, a heterocyclic compound featuring a piperidine ring substituted with a nitrile group at the 2-position, serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a chiral center at the C2 position, along with the reactive nitrile group and the secondary amine, makes it a versatile scaffold for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on practical information for laboratory use.
Chemical Structure and Properties
The chemical structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom, with a cyano (-C≡N) group attached to the carbon atom adjacent to the nitrogen.
Chemical Structure:
-
Molecular Formula: C₆H₁₀N₂
-
IUPAC Name: Piperidine-2-carbonitrile
-
CAS Number: 42457-10-3[1]
-
Molecular Weight: 110.16 g/mol [1]
The properties of this compound and its common N-Boc protected intermediate are summarized in the table below.
| Property | This compound | 1-Boc-2-cyanopiperidine |
| Molecular Formula | C₆H₁₀N₂ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 110.16 g/mol [1] | 210.27 g/mol |
| Appearance | - | White to pale brown powder |
| Melting Point | - | 62-67 °C |
| Boiling Point | 226.4 °C at 760 mmHg (Predicted)[1] | 325.3 °C (Predicted) |
| Density | 0.99 g/cm³ (Predicted)[1] | 1.07 g/cm³ (Predicted) |
| pKa | 6.65 ± 0.10 (Predicted)[1] | -4.85 ± 0.40 (Predicted) |
| Solubility | Dichloromethane[1] | - |
| Storage Temperature | 2-8°C, protect from light[1] | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of the piperidine nitrogen, introduction of the cyano group, and subsequent deprotection. A common route starts from piperidine-2-carboxamide, which is then protected and dehydrated to the nitrile.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate (N-Boc-piperidine-2-carboxamide)
-
Materials:
-
Piperidine-2-carboxamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperidine-2-carboxamide (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 2-carbamoylpiperidine-1-carboxylate.
-
Step 2: Synthesis of tert-butyl this compound-1-carboxylate (1-Boc-2-cyanopiperidine)
-
Materials:
-
tert-butyl 2-carbamoylpiperidine-1-carboxylate
-
Dehydrating agent (e.g., Burgess reagent, trifluoroacetic anhydride/pyridine, or oxalyl chloride/DMF)[2]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Oxalyl Chloride/DMF): [2]
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous acetonitrile at 0 °C, add dimethylformamide (DMF) (0.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) and pyridine (2.5 eq) in anhydrous acetonitrile dropwise.[2]
-
Allow the reaction to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.[2]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate.[2]
-
Step 3: Synthesis of this compound (Boc Deprotection)
-
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public databases. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
4.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
δ 3.4-3.6 ppm (m, 1H): Proton at C2 (methine adjacent to the cyano group).
-
δ 2.8-3.2 ppm (m, 2H): Protons at C6 (methylene adjacent to the nitrogen).
-
δ 1.5-2.0 ppm (m, 6H): Protons at C3, C4, and C5 (ring methylenes).
-
δ 1.9-2.5 ppm (br s, 1H): N-H proton.
-
4.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
δ 118-122 ppm: Cyano group carbon.
-
δ 45-50 ppm: C6 carbon.
-
δ 40-45 ppm: C2 carbon.
-
δ 20-35 ppm: C3, C4, and C5 carbons.
-
4.3. Infrared (IR) Spectroscopy
-
Expected Characteristic Absorptions:
-
~3300-3400 cm⁻¹ (weak to medium, broad): N-H stretching vibration.
-
~2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the piperidine ring.
-
~2240-2260 cm⁻¹ (medium): C≡N stretching vibration of the nitrile group.
-
4.4. Mass Spectrometry
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
M⁺: Molecular ion peak at m/z 110.
-
[M-1]⁺: Loss of a hydrogen atom.
-
[M-27]⁺: Loss of HCN.
-
Fragments corresponding to the cleavage of the piperidine ring.
-
Chemical Reactivity
The chemical reactivity of this compound is characterized by the functionalities present: a secondary amine and a nitrile group.
Reactions of the Secondary Amine
The secondary amine is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides to introduce a substituent on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides.
-
N-Arylation: Reaction with aryl halides under palladium or copper catalysis (e.g., Buchwald-Hartwig amination).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Reactions of the Nitrile Group
The nitrile group can be transformed into a range of other functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (piperidine-2-carboxylic acid) or a carboxylate salt, respectively.
-
Reduction:
-
Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine (piperidine-2-ylmethanamine).
-
Partial reduction with diisobutylaluminium hydride (DIBAL-H) can afford the corresponding aldehyde.
-
-
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis yields ketones.
Reactivity Workflow
Biological Activity and Applications
While specific biological signaling pathways for this compound are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[3] Derivatives of this compound have been investigated for a range of biological activities.
The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The piperidine ring provides a three-dimensional scaffold that can be functionalized to optimize binding to target proteins.
Potential therapeutic areas where this compound derivatives could be explored include:
-
Neurodegenerative Diseases: As precursors to prolyl oligopeptidase inhibitors.[4]
-
Oncology: The piperidine moiety is found in many anticancer agents.[5]
-
Infectious Diseases: Piperidine derivatives have shown antimicrobial and antiviral activities.[3]
The development of drugs containing the this compound scaffold often involves the modification of the secondary amine and the transformation of the nitrile group to modulate the compound's physicochemical properties and target engagement.
Safety Information
-
Acute Toxicity: Harmful if swallowed. May be toxic in contact with skin or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of both a secondary amine and a reactive nitrile group allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse and complex molecular architectures with potential biological applications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
- 1. (S) this compound|lookchem [lookchem.com]
- 2. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-2-Cyanopiperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-Cyanopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a scaffold for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.
Core Compound Data
(S)-2-Cyanopiperidine is a versatile building block in medicinal chemistry. Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 42457-10-3 |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Appearance | Oil |
| Boiling Point | 90-92 °C at 12 Torr |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.65 ± 0.10 (Predicted) |
| Solubility | Dichloromethane |
| Storage Temperature | 2-8°C (Protect from light) |
Synthetic Protocols
The enantioselective synthesis of (S)-2-Cyanopiperidine is crucial for its application in stereospecific drug development. A key method is the chemoenzymatic synthesis, which leverages the high selectivity of enzymes to achieve the desired chirality.
Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine
This protocol is based on the (R)-oxynitrilase-catalyzed preparation of a key intermediate, followed by cyclization.
Experimental Protocol:
-
Preparation of (R)-(+)-6-bromo-2-hydroxyhexanenitrile:
-
An (R)-oxynitrilase enzyme is used to catalyze the asymmetric addition of cyanide to 5-bromopentanal.
-
The reaction is typically carried out in a suitable buffer system at a controlled pH and temperature to ensure optimal enzyme activity and enantioselectivity.
-
-
Cyclization to (S)-2-Cyanopiperidine:
-
The resulting (R)-(+)-6-bromo-2-hydroxyhexanenitrile undergoes a subsequent intramolecular cyclization.
-
This step involves the displacement of the bromide by the nitrogen of an amino group (formed in situ or added), leading to the formation of the piperidine ring.
-
A representative workflow for this synthesis is depicted below.
Caption: Chemoenzymatic synthesis of (S)-2-Cyanopiperidine.
Biological Activity: DPP-IV Inhibition
(S)-2-Cyanopiperidine and its derivatives are recognized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[2] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[1]
The cyanopyrrolidine and cyanopiperidine scaffolds are key components of several approved DPP-IV inhibitors, often referred to as "gliptins".[3]
In Vitro DPP-IV Inhibition Assay
The inhibitory activity of (S)-2-Cyanopiperidine derivatives can be assessed using a fluorometric assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a derivative of (S)-2-Cyanopiperidine) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human DPP-IV enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The general workflow for evaluating DPP-IV inhibitors is outlined below.
Caption: Workflow for DPP-IV inhibition assay.
Signaling Pathway
The therapeutic effect of DPP-IV inhibitors is mediated through the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP. The elevated levels of active incretins then bind to their respective receptors on pancreatic β-cells, leading to a cascade of intracellular events that culminate in increased insulin synthesis and secretion.
Caption: DPP-IV inhibition of the incretin signaling pathway.
References
The Synthesis of 2-Cyanopiperidine from Piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanopiperidine is a pivotal scaffold in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents.[1] Its structural motif is prevalent in numerous biologically active compounds, highlighting the importance of efficient and robust synthetic routes. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from piperidine, with a focus on electrochemical cyanation, Strecker-type reactions, and other modern synthetic approaches. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this valuable building block.
Introduction: The Significance of this compound in Drug Discovery
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability.[1][2] The introduction of a cyano group at the 2-position of the piperidine ring furnishes this compound, a highly valuable synthetic intermediate. The nitrile functionality can be readily transformed into other critical functional groups, including amines, carboxylic acids, and amides, providing a gateway to a diverse range of substituted piperidine derivatives.[3] This versatility makes this compound a sought-after precursor in the development of novel therapeutics across various disease areas.
Core Synthetic Methodologies
Several synthetic strategies have been developed for the direct or indirect conversion of piperidine to this compound. The most prominent and effective methods are detailed below.
Electrochemical Aminoxyl-Mediated α-Cyanation
A highly effective and user-friendly method for the α-cyanation of secondary piperidines involves an electrochemical approach mediated by 9-azabicyclononane N-oxyl (ABNO).[4][5] This method is notable for its mild reaction conditions and broad functional group tolerance, allowing for the direct cyanation of unprotected secondary piperidines.[6]
The reaction proceeds through the electrochemical oxidation of ABNO to its corresponding oxoammonium species. This potent oxidant then promotes the dehydrogenation of the piperidine to form a cyclic imine intermediate. Subsequent nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the imine yields the desired this compound.[4][7] A key advantage of this low-potential, mediated electrolysis is its compatibility with a wide range of sensitive functional groups that might not be tolerated under harsher chemical oxidation conditions.[4]
Logical Relationship of Electrochemical Cyanation:
Caption: Electrochemical cyanation of piperidine mediated by ABNO.
Strecker-Type Synthesis
The Strecker synthesis, a classic method for producing α-amino acids, can be adapted for the synthesis of α-aminonitriles like this compound.[8] In this approach, piperidine can be considered as a precursor to the necessary imine intermediate. A variation of this method involves the in-situ generation of the cyclic imine from piperidine, which is then trapped by a cyanide source.[3]
One reported method combines a reductive N-alkylation with an oxidative α-functionalization in a redox-neutral process.[3] In this Strecker-type reaction, piperidine reacts with a cyanohydrin in the presence of a carboxylic acid catalyst to furnish the α-aminonitrile.[3]
Reaction Pathway of Strecker-Type Synthesis:
Caption: Generalized Strecker-type synthesis of this compound.
Other Synthetic Approaches
While the classical von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a substituted cyanamide, modifications and related reactions can be considered for cyanation.[9][10][11] However, this method is generally less direct for the synthesis of this compound from piperidine itself and often involves ring-opening or is more applicable to tertiary amines.[9][12]
Another strategy involves the oxidation of piperidine to its corresponding enamine or imine, followed by the addition of a cyanide source.[13] Various oxidizing agents can be employed for this transformation. This two-step approach, while conceptually simple, requires careful selection of the oxidant to achieve good yields and avoid over-oxidation or side reactions.
Experimental Protocols
General Protocol for Electrochemical ABNO-Mediated α-Cyanation of Piperidine
This protocol is adapted from the work of Stahl and coworkers.[4]
Experimental Workflow:
Caption: Workflow for electrochemical synthesis of this compound.
Materials:
-
Piperidine
-
9-Azabicyclononane N-oxyl (ABNO) (catalytic amount)
-
Trimethylsilyl cyanide (TMSCN)
-
Electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Solvent (e.g., acetonitrile)
-
Undivided electrolysis cell with two carbon plate electrodes
-
Constant current power supply
Procedure:
-
In an oven-dried, undivided electrolysis cell equipped with a stir bar and two carbon plate electrodes, add piperidine, a catalytic amount of ABNO, and the electrolyte.
-
Dissolve the components in the chosen solvent (e.g., acetonitrile).
-
Add the cyanide source (e.g., TMSCN) to the reaction mixture.
-
Seal the cell and begin stirring.
-
Apply a constant current (typically in the range of 4-8 mA) and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for the different synthetic approaches to this compound and its derivatives.
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | References |
| Electrochemical Cyanation | Piperidine, ABNO (cat.), TMSCN, Electrolyte | 70-90 | Room temperature, constant current | Mild conditions, high functional group tolerance, user-friendly | Requires specialized electrochemical equipment | [4][5][6] |
| Strecker-Type Synthesis | Piperidine, Cyanohydrin, Acid catalyst | 60-80 | Varies, often room temperature to moderate heating | Redox-neutral, can be a one-pot procedure | May produce regioisomeric mixtures, requires handling of cyanohydrins | [3] |
| Oxidation & Cyanation | Piperidine, Oxidant, Cyanide source | Variable | Dependent on the oxidant used, can be harsh | Conceptually straightforward | Risk of over-oxidation, may require protection of the nitrogen, harsh conditions | [13] |
Conclusion
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. m.youtube.com [m.youtube.com]
Physical and chemical properties of 2-Cyanopiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Cyanopiperidine hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development. The information is compiled from various sources and presented with clarity and precision, incorporating detailed experimental protocols and visual workflows to facilitate understanding.
Chemical Identity and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound. While extensive data is available for the free base, data for the hydrochloride salt is more specific. The hydrochloride form is often preferred in development due to its increased stability and solubility in aqueous media.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Compound Form | Reference |
| Molecular Formula | C6H10N2 · HCl | Hydrochloride Salt | [] |
| Molecular Weight | 146.62 g/mol | Hydrochloride Salt | [][2] |
| Appearance | White or off-white powder (Typical for similar HCl salts) | Hydrochloride Salt | [3] |
| Boiling Point | 226.4 °C at 760 mmHg | Free Base | [4][5] |
| Density | 0.99 - 1.0 g/cm³ | Free Base | [4][5] |
| pKa | 6.65 ± 0.10 (Predicted) | Free Base | [4][6] |
| Flash Point | 90.7 °C | Free Base | [4][5] |
| Refractive Index | 1.475 | Free Base | [4][5] |
Table 2: Solubility Data
| Solvent | Solubility | Compound Form | Reference |
| Dichloromethane | Soluble | Free Base | [4][6] |
| Water | Miscible (Expected for Piperidine salts) | Hydrochloride Salt | [7][8] |
| DMSO | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [3][9] |
| Ethanol | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [9] |
| Chloroform | Soluble (Typical for similar HCl salts) | Hydrochloride Salt | [3] |
Table 3: Storage and Stability
| Condition | Recommendation | Compound Form | Reference |
| Storage Temperature | 2-8°C | Free Base | [4][6] |
| Light Sensitivity | Protect from light | Free Base | [4][6] |
| General Stability | Stable under normal temperature and pressures. | Hydrochloride Salt | [10] |
| Long-term Stability | Stable for at least 120 days at 25°C and 60% RH (Based on similar HCl compounds). | Hydrochloride Salt | [11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound hydrochloride. Below are references to typical spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR data is available for the related N-Boc protected precursor, which is a key intermediate in its synthesis.[12]
-
¹³C NMR spectral data has been documented for the free base, this compound.[13]
-
For the hydrochloride salt, one would expect characteristic shifts in the proton and carbon signals adjacent to the nitrogen atom due to protonation. The disappearance of the proton band of the >NH2+ group in the piperazinium ring is a key indicator when comparing the salt to its non-ionised form.[14]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum of the hydrochloride salt will prominently feature bands corresponding to the ionised secondary amino group (>NH2+).[14] These bands are typically observed in the range of 2400-2700 cm⁻¹.
-
A reference spectrum for the parent compound, piperidine hydrochloride, is available from the Coblentz Society collection, which can serve as a useful comparison for the piperidine ring vibrations.[15]
-
-
Mass Spectrometry (MS) :
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound and its derivatives.
A common route to this compound hydrochloride involves the synthesis of its N-Boc protected precursor, which is then deprotected.
Protocol:
-
Reagent Preparation : Add acetonitrile and DMF to a round-bottom flask and cool the mixture to -5 °C.[18]
-
Activator Formation : Slowly add oxalyl chloride to the cooled mixture and stir for 15 minutes.[18]
-
Amide Addition : Add a solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile and pyridine to the reaction mixture.[18]
-
Reaction : Allow the mixture to stir at room temperature overnight.[18]
-
Work-up : Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate.[18]
-
Purification : Wash the organic phase successively with water and brine. Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to isolate the product, tert-Butyl this compound-1-carboxylate.[18]
This protocol describes the removal of the Boc protecting group to yield the final hydrochloride salt. The methodology is adapted from the synthesis of the 4-cyano isomer.
Protocol:
-
Dissolution : Dissolve N-Boc-2-cyanopiperidine in a solution of 4M HCl in a suitable solvent like Ethyl Acetate (EtOAc).[19]
-
Reaction : Stir the mixture at room temperature for approximately 30 minutes, monitoring for the completion of the reaction (e.g., by TLC).[19]
-
Isolation : Upon completion, concentrate the mixture under vacuum to remove the solvent.[19]
-
Final Product : The resulting solid is this compound hydrochloride.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification, quantification, and impurity analysis of pharmaceutical compounds.[20]
Protocol:
-
Sample Preparation : Dissolve a precisely weighed sample of this compound hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation :
-
Column : Utilize a C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[20]
-
Mobile Phase : Employ a gradient elution using a two-component mobile phase, such as 0.05% formic acid in water (A) and methanol (B).[20]
-
Flow Rate : Set a flow rate of approximately 1.0 mL/min.[20]
-
Column Temperature : Maintain the column at a constant temperature, for instance, 30°C.[20]
-
-
Mass Spectrometric Detection :
-
Data Analysis : Process the acquired data using appropriate software to identify and quantify the main peak and any related impurities by comparing their mass-to-charge ratios and fragmentation patterns against known standards or libraries.[16]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound hydrochloride.
Caption: General synthesis workflow for this compound hydrochloride.
Caption: A typical LC-MS analytical workflow for quality control.
Applications and Safety
-
Applications : this compound and its derivatives are primarily utilized as intermediates in organic synthesis.[4] They serve as valuable building blocks for the preparation of more complex pharmaceutical substances, including potential antidepressants and anti-inflammatory agents.[19]
-
Safety : As with all chemical reagents, this compound hydrochloride should be handled with care in a well-ventilated area, such as a chemical fume hood.[10] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[10] The material may cause serious eye damage and can be harmful if swallowed.[10] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.
References
- 2. 001chemical.com [001chemical.com]
- 3. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (S) this compound|lookchem [lookchem.com]
- 5. This compound | CAS#:42457-10-3 | Chemsrc [chemsrc.com]
- 6. (S) this compound | 42457-10-3 [chemicalbook.com]
- 7. Piperidine Biotech grade solvent, = 99.5 110-89-4 [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. Piperidine hydrochloride [webbook.nist.gov]
- 16. lcms.cz [lcms.cz]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 19. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
- 20. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2-Cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and its presence in a vast array of pharmaceuticals and natural products. The introduction of a nitrile group at the 2-position creates 2-cyanopiperidine, a versatile chiral building block that serves as a gateway to a multitude of more complex and valuable derivatives, including pipecolic acid and its analogues. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.
A Historical Perspective: From Classical Reactions to Modern Innovations
The story of this compound synthesis is intrinsically linked to the broader history of α-aminonitrile formation. While a definitive first synthesis of this compound itself is not clearly documented in early literature, its conceptual origins can be traced back to two seminal named reactions of the 19th and early 20th centuries.
The Strecker Synthesis (1850): A Foundation for α-Aminonitrile Chemistry
The first laboratory synthesis of an α-aminonitrile was achieved by Adolph Strecker in 1850. The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[1][2] In the context of this compound, a plausible early synthetic route would involve the intramolecular cyclization of a precursor like glutaraldehyde in the presence of ammonia and cyanide. This would form the piperidine ring and introduce the cyano group at the 2-position in a single cascade.
The von Braun Reaction (c. 1900): Ring Opening and the Introduction of Cyanogen Bromide
Around the turn of the 20th century, Julius von Braun's work with cyanogen bromide (BrCN) provided another avenue, albeit a degradative one, related to cyanated piperidines. The von Braun reaction, in its classic form, involves the reaction of a tertiary amine with cyanogen bromide, leading to the cleavage of a C-N bond and the formation of an organocyanamide and an alkyl bromide.[3][4] When applied to N-substituted piperidines, this reaction can lead to ring-opening, yielding a ω-bromoalkylcyanamide. While not a direct synthesis of this compound, this work was crucial in developing the chemistry of cyanogen bromide with cyclic amines.
The following diagram illustrates the historical progression from these foundational reactions to the more sophisticated methods developed in recent years.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical strategies for N-cyanation of secondary amines and α C-cyanation of tertiary amines under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. von Braun reaction - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 2-Cyanopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-cyanopiperidine, also known as piperidine-2-carbonitrile. This valuable synthetic intermediate is a key building block in the development of various pharmaceutical agents. This document presents available spectroscopic data, detailed experimental protocols for its acquisition, and a representative synthetic workflow.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for the characterization of this compound. Due to the limited availability of fully assigned public data for the free base, data for a common derivative, (R)-1-N-Boc-2-cyanopiperidine, is also provided for comparative purposes.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | - | Data not available in detail | - | - | - |
| (R)-1-N-Boc-2-cyanopiperidine[1] | CDCl3 | 4.80 | br s | - | H-2 |
| 4.05 | d | 13.6 | H-6eq | ||
| 3.10 | t | 13.6 | H-6ax | ||
| 1.90-1.70 | m | - | H-3, H-4, H-5 | ||
| 1.48 | s | - | C(CH3)3 |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data available but not detailed[2] | - |
| (R)-1-N-Boc-2-cyanopiperidine | CDCl3 | 154.2, 118.5, 80.8, 48.0, 41.0, 28.3, 24.9, 20.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm-1) | Assignment |
| This compound | - | ~2240 | C≡N stretch |
| ~3300 | N-H stretch | ||
| ~2940, 2860 | C-H stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragments (m/z) |
| This compound | ESI | 111.09 | 83 (loss of HCN), 56 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused into the ESI source via a syringe pump or through a liquid chromatography system.
Data Acquisition (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
Synthesis and Reaction Workflow
This compound is a versatile intermediate. A common synthetic route involves the cyanation of a suitable piperidine precursor. The resulting cyano group can then be transformed into other functional groups, such as amines or carboxylic acids, which are valuable in drug development.
Caption: Synthetic pathway to this compound and its subsequent functional group transformations.
This workflow illustrates the synthesis of this compound from piperidine via a protection and cyanation sequence. The resulting this compound can then be a precursor to other important building blocks like 2-(aminomethyl)piperidine through reduction or pipecolic acid via hydrolysis. These derivatives are frequently incorporated into drug candidates.
References
Stereoisomers of 2-Cyanopiperidine: A Technical Guide to Synthesis, Separation, and Potential Properties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-cyanopiperidine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-cyanopiperidine and (S)-2-cyanopiperidine. The spatial arrangement of the cyano group in these enantiomers can lead to differential interactions with chiral biological targets, resulting in distinct pharmacological and toxicological profiles. This document outlines the known physicochemical properties, general methodologies for synthesis and separation, and potential biological activities of these stereoisomers.
Physicochemical Properties
Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index. Their distinguishing characteristic is their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. While some physicochemical data for the (S)-enantiomer is available, specific optical rotation values for the purified enantiomers of this compound are not widely reported in the surveyed literature.
| Property | (S)-2-Cyanopiperidine | (R)-2-Cyanopiperidine |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol | 110.16 g/mol |
| Boiling Point | 90-92 °C @ 12 Torr[1] | 90-92 °C @ 12 Torr (Predicted) |
| Density | 0.98±0.1 g/cm³ (Predicted)[1] | 0.98±0.1 g/cm³ (Predicted) |
| pKa | 6.65±0.10 (Predicted)[1] | 6.65±0.10 (Predicted) |
| Specific Rotation ([α]D) | Data not available in literature | Data not available in literature |
Experimental Protocols
Asymmetric Synthesis
The enantioselective synthesis of 2-substituted piperidines is a well-established field in organic chemistry. While a specific protocol for the asymmetric synthesis of this compound is not extensively detailed in readily available literature, several strategies can be employed. One common approach is the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric intramolecular aza-Michael cyclizations have been successfully used for the synthesis of substituted piperidines with high enantioselectivity.[2] A general workflow for such a synthesis is outlined below.
References
Solubility and Stability of 2-Cyanopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-cyanopiperidine in common laboratory solvents. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its physicochemical properties is crucial for its effective handling, reaction optimization, and formulation development. This document summarizes available data, provides insights based on analogous compounds, and details experimental protocols for determining precise solubility and stability profiles.
Core Physicochemical Properties
This compound is a heterocyclic amine featuring a piperidine ring substituted with a nitrile group at the 2-position. This substitution significantly influences its polarity and reactivity compared to the parent piperidine molecule.
| Property | Value (for (S)-2-Cyanopiperidine) | Reference |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | |
| Boiling Point | 226.4 °C at 760 mmHg | [1] |
| Density | 0.99 g/cm³ | [1] |
| pKa (Predicted) | 6.65 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (Protect from light) | [1] |
Solubility Profile
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, a qualitative and predictive solubility profile can be constructed based on its chemical structure and data from analogous compounds such as piperidine and 4-cyanopiperidine.
Qualitative Solubility Summary:
Based on the high solubility of piperidine in polar and many organic solvents, and the reported miscibility of 4-cyanopiperidine with water, this compound is expected to exhibit good solubility in polar protic and aprotic solvents.[2][3] Its solubility in non-polar solvents is predicted to be lower. One source explicitly confirms its solubility in dichloromethane.[1]
Predicted Solubility in Common Solvents:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The presence of the amine and nitrile groups allows for hydrogen bonding with protic solvents. The isomer, 4-cyanopiperidine, is reported to be miscible with water.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The polar nature of the C-N and N-H bonds should lead to favorable dipole-dipole interactions with these solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Solubility in dichloromethane is explicitly mentioned for (S)-2-cyanopiperidine.[1] The polarity of these solvents is well-suited for dissolving this compound. |
| Ethers | Diethyl ether, THF | Moderate to High | Piperidine shows good solubility in ethers.[2] The increased polarity from the cyano group may slightly reduce solubility compared to piperidine but should remain significant. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aliphatic and polar nature of this compound suggests it will have lower affinity for non-polar aromatic solvents compared to more polar options. |
| Non-Polar | Hexane, Heptane | Low | Similar to piperidine, which has limited solubility in hexane, the polar this compound is expected to be poorly soluble in non-polar aliphatic hydrocarbons.[2] |
Stability Profile
The stability of this compound is a critical consideration, particularly during storage, synthesis, and purification. As an α-aminonitrile, it is susceptible to specific degradation pathways.
Key Factors Influencing Stability:
-
pH: α-Aminonitriles are known to be unstable under both acidic and strongly basic aqueous conditions, which can lead to hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.[4] Studies on cyclic aminals, which share some structural similarities, also indicate rapid and reversible hydrolysis in acidic aqueous media.[5][6]
-
Temperature: Elevated temperatures can promote degradation, including the retro-Strecker reaction, where the molecule reverts to an imine and a cyanide source.[4] Thermal decomposition of related piperidine derivatives has been studied, and the specific pathway is dependent on the substituents.
-
Oxidizing Agents: As a secondary amine, this compound can be susceptible to oxidation.
Potential Degradation Pathways:
-
Hydrolysis: In the presence of water, especially under acidic or basic catalysis, the nitrile group can be hydrolyzed to first form 2-carboxamidopiperidine, and upon further hydrolysis, piperidine-2-carboxylic acid.
-
Retro-Strecker Reaction: This reversible reaction can lead to the formation of an imine intermediate and a cyanide source, which can be particularly relevant at elevated temperatures.[4]
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can also be used to facilitate this separation.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or GC-MS.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of g/100 mL or mol/L.
Protocol 2: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer system.
-
Stress Conditions: Expose the solutions to a range of conditions, including:
-
pH: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 2, 7, and 10).
-
Temperature: Store solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Light: Expose solutions to controlled UV and visible light conditions as per ICH guidelines.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. This method should be capable of separating the parent this compound from any potential degradation products.
-
Data Evaluation: The stability is determined by monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of any degradation products over time.
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Potential Degradation Pathways of this compound.
Caption: Factors Affecting this compound Stability.
References
- 1. (S) this compound|lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Piperidine Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine alkaloid structural motif is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The development of efficient and stereoselective methods for the synthesis of these valuable compounds is a dynamic and evolving field of research. This technical guide provides a comprehensive overview of the core synthetic strategies employed in the construction of piperidine alkaloids, with a focus on key reactions, detailed experimental protocols, and comparative data to inform laboratory practice and drug discovery programs.
Introduction to Piperidine Alkaloids
Piperidine alkaloids are a class of naturally occurring or synthetic organic compounds characterized by a saturated six-membered nitrogen-containing heterocycle. This fundamental scaffold is found in numerous biologically active molecules, including analgesics, antivirals, and anticancer agents. The stereochemistry of the piperidine ring and its substituents plays a crucial role in determining the pharmacological profile of these compounds, making enantioselective synthesis a primary objective for synthetic chemists.
Biosynthesis of Piperidine Alkaloids: A Natural Blueprint
Nature's approach to the synthesis of piperidine alkaloids often serves as a source of inspiration for synthetic strategies. The biosynthesis typically originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to yield the key intermediate, Δ¹-piperideine. This cyclic imine then serves as an electrophile in Mannich-type reactions with various nucleophiles to generate the diverse array of 2-substituted piperidine alkaloids.[1]
Core Synthetic Strategies
A multitude of synthetic strategies have been developed to access the piperidine core. These can be broadly categorized into several key approaches, each with its own advantages and limitations.
Biomimetic Synthesis
Inspired by the natural biosynthetic pathway, biomimetic syntheses often utilize a Mannich-type reaction as a key step. These approaches aim to replicate nature's efficiency by constructing the piperidine ring and installing key stereocenters in a single, convergent step.[2][3][4]
Key Reaction: Mannich Reaction
The Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. In the context of piperidine alkaloid synthesis, this often involves the reaction of a cyclic imine (or its precursor) with a suitable nucleophile.[2]
Experimental Protocol: Biomimetic Organocatalytic Asymmetric Synthesis of (+)-Pelletierine [5]
This protocol describes the direct and asymmetric synthesis of (+)-pelletierine, a simple piperidine alkaloid, using an organocatalytic Mannich reaction.
-
Materials:
-
Δ¹-Piperideine (prepared via piperidine N-chlorination and base-mediated HCl elimination)
-
Acetone
-
(L)-Proline
-
Benzonitrile (PhCN)
-
-
Procedure:
-
To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL), add acetone (6 equivalents) and (L)-proline (20 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by flash column chromatography on silica gel.
-
-
Quantitative Data:
-
Yield: Good
-
Enantiomeric Excess (ee): Up to 97%
-
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidine alkaloids, allowing for high levels of stereocontrol.
This method provides access to polysubstituted piperidines with high enantioselectivity through a rhodium(I)-catalyzed cycloaddition of an alkyne, alkene, and isocyanate.[6]
Experimental Protocol: Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition [6]
-
Materials:
-
Oxygen-linked alkenyl isocyanate
-
Alkyne
-
[Rh(C₂H₄)₂Cl]₂
-
Chiral ligand (e.g., a chiral diene)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox, combine [Rh(C₂H₄)₂Cl]₂ (0.05 equiv) and the chiral ligand (0.10 equiv) in the chosen solvent.
-
Add the oxygen-linked alkenyl isocyanate (1.6 equiv) and the alkyne (1.0 equiv).
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash chromatography.
-
| Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity | Reference |
| [Rh(C₂H₄)₂Cl]₂ / Chiral Diene | Good | High | >19:1 (after hydrogenation) | [6] |
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring from acyclic precursors.
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (dienophile) with a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. This reaction can be catalyzed by both Lewis acids and Brønsted acids, and asymmetric variants have been developed.[7][8][9]
Experimental Protocol: Asymmetric Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [7]
-
Materials:
-
Cyclic C-acylimine
-
Cyclopentadiene
-
Chiral Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid)
-
Hexane/Toluene mixture (3:1)
-
-
Procedure:
-
Suspend the imine and cyclopentadiene in the hexane/toluene mixture in a screw-capped test tube.
-
Cool the mixture to -78 °C and stir for 10 minutes.
-
Add the chiral Brønsted acid catalyst (5 mol %).
-
Stir the mixture at -78 °C until the imine is consumed (monitored by TLC).
-
Directly charge the crude reaction mixture onto a silica gel column and purify by column chromatography (hexane/ethyl acetate as eluent).
-
| Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | Good | High | High | [7] |
Ring-closing metathesis has emerged as a powerful and versatile method for the construction of a wide variety of unsaturated rings, including the tetrahydropyridine precursors to piperidine alkaloids. This reaction typically employs ruthenium-based catalysts.[6][10][11][12]
Experimental Protocol: Ring-Closing Metathesis for Tetrahydropyridine Synthesis [6]
-
Materials:
-
Dienyl amine precursor
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Solvent (e.g., Dichloromethane or Toluene)
-
-
Procedure:
-
Dissolve the dienyl amine precursor in the degassed solvent under an inert atmosphere.
-
Add the Grubbs' catalyst (typically 1-5 mol %).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The reaction is driven by the release of ethylene gas.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
| Catalyst | Yield (%) | E/Z Selectivity | Reference |
| Grubbs' Catalysts | Generally High | Varies with substrate and catalyst | [6][12] |
Intermolecular Approaches
Intermolecular strategies involve the coupling of two or more components to construct the piperidine ring.
Reductive amination is a widely used method for the formation of amines, and it can be applied to the synthesis of piperidines through the reaction of a dicarbonyl compound with an amine, followed by reduction.
Experimental Protocol: Double Reductive Amination
This protocol describes a general procedure for the synthesis of polyhydroxypiperidines from a sugar-derived dicarbonyl compound.
-
Materials:
-
Dicarbonyl compound (e.g., a dialdehyde derived from a carbohydrate)
-
Amine (e.g., ammonia or a primary amine)
-
Reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Procedure:
-
Dissolve the dicarbonyl compound and the amine in the solvent.
-
Add the reducing agent portion-wise or under a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).
-
Stir the reaction at room temperature or with heating until the reaction is complete.
-
Work up the reaction by quenching any remaining reducing agent and extracting the product.
-
Purify the product by chromatography or crystallization.
-
| Reducing Agent | Yield (%) | Diastereoselectivity | Reference |
| NaBH₃CN | Moderate to Good | Substrate dependent | |
| H₂/Catalyst | Good to High | Substrate dependent |
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related structures, which can be considered as fused piperidine systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15]
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline [13]
-
Materials:
-
Tryptamine derivative
-
Aldehyde or ketone
-
Solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP)
-
-
Procedure:
-
Dissolve the tryptamine derivative and the aldehyde or ketone in HFIP.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, remove the solvent by distillation. The crude product is often pure enough for subsequent steps.
-
If necessary, further purification can be achieved by chromatography or crystallization.
-
| Solvent/Catalyst | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| HFIP | High | Varies with substrates | [13] |
Conclusion
The synthesis of piperidine alkaloids remains a vibrant area of organic chemistry, driven by the quest for novel therapeutic agents. The strategies outlined in this guide, from biomimetic approaches to modern catalytic asymmetric methods, provide a powerful toolkit for the construction of these important molecules. The choice of a particular synthetic route will depend on various factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of new catalysts and methodologies will undoubtedly lead to even more efficient and elegant syntheses of complex piperidine alkaloids in the future.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Cyanopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure piperidine scaffolds are ubiquitous in a vast array of pharmaceuticals and natural products. Among these, 2-cyanopiperidine derivatives serve as versatile synthetic intermediates, readily convertible to a variety of functional groups, including carboxylic acids, amides, and amines, making them valuable building blocks in drug discovery and development. The stereoselective synthesis of these derivatives is of paramount importance, as the biological activity of the final therapeutic agent is often dictated by the specific stereochemistry at the C2 position and other stereocenters within the piperidine ring.
This document provides detailed application notes and experimental protocols for two distinct and effective methods for the stereoselective synthesis of this compound derivatives: Diastereoselective Anodic Cyanation and Enantioselective Chemoenzymatic Synthesis . These methods offer different approaches to controlling stereochemistry, providing researchers with options depending on the desired stereoisomer and available starting materials.
Method 1: Diastereoselective Anodic Cyanation of N-Aryl-2-Alkylpiperidines
This method utilizes a chiral auxiliary on the piperidine nitrogen to direct the diastereoselectivity of an electrochemical cyanation at the C2 position. The chiral auxiliary can be later removed, yielding an enantioenriched this compound.
Signaling Pathway and Logic
The diastereoselectivity of the anodic cyanation is controlled by the chiral environment created by the N-substituent. The bulky chiral group, such as (S)-α-phenylethyl, directs the incoming cyanide nucleophile to the less sterically hindered face of the intermediate N-acyliminium ion, leading to the preferential formation of one diastereomer.
Caption: Workflow for Diastereoselective Anodic Cyanation.
Quantitative Data Summary
| Entry | Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | N-Phenyl-2-methylpiperidine | (S)-α-Phenylethyl | 53:47 | 85 | [1] |
| 2 | N-Phenyl-2-propylpiperidine | (S)-α-Phenylethyl | (Not Reported) | (Not Reported) | - |
| 3 | N-Phenyl-2-isopropylpiperidine | (S)-α-Phenylethyl | (Not Reported) | (Not Reported) | - |
Note: Data for entries 2 and 3 are representative examples of substrates that can be used in this methodology, though specific quantitative data was not found in the immediate search results.
Experimental Protocol: Diastereoselective Anodic Cyanation of N-((S)-α-Phenylethyl)-2-methylpiperidine
Materials:
-
N-((S)-α-Phenylethyl)-2-methylpiperidine
-
Methanol (MeOH), anhydrous
-
Lithium perchlorate (LiClO₄)
-
Sodium cyanide (NaCN)
-
Graphite felt anode
-
Platinum cathode
-
Electrolysis cell (undivided)
-
DC power supply
-
Standard glassware for organic synthesis
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Electrolyte Solution Preparation: In a flame-dried, undivided electrolysis cell equipped with a magnetic stirrer, dissolve lithium perchlorate (0.1 M) and sodium cyanide (0.2 M) in anhydrous methanol.
-
Electrolysis Setup: Immerse a graphite felt anode and a platinum cathode into the electrolyte solution. Connect the electrodes to a DC power supply.
-
Reaction Initiation: To the stirred electrolyte solution, add N-((S)-α-Phenylethyl)-2-methylpiperidine to a final concentration of 0.05 M.
-
Electrolysis: Apply a constant potential of 1.0 V (vs. Ag/AgCl reference electrode) to the anode. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the diastereomerically enriched 2-cyano-N-((S)-α-phenylethyl)-2-methylpiperidine.[1]
-
Characterization: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Method 2: Enantioselective Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine
This chemoenzymatic approach provides access to the highly valuable (S)-2-cyanopiperidine, a key intermediate for the synthesis of various piperidine alkaloids and pharmaceuticals. The synthesis relies on an enantioselective enzymatic hydrocyanation followed by a chemical cyclization.
Experimental Workflow
The workflow begins with the enantioselective addition of hydrogen cyanide to a prochiral aldehyde, catalyzed by an (R)-oxynitrilase. The resulting chiral cyanohydrin is then cyclized in a subsequent chemical step to form the desired this compound.
Caption: Workflow for Chemoenzymatic Synthesis.
Quantitative Data Summary
| Entry | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | 6-Bromohexanal | (R)-Oxynitrilase | (R)-(+)-6-Bromo-2-hydroxyhexanenitrile | >95% | (Not Reported) | - |
| 2 | (R)-(+)-6-Bromo-2-hydroxyhexanenitrile | - | (S)-2-Cyanopiperidine | >95% | (Not Reported) | - |
Note: While the specific yields for these steps were not detailed in the provided search results, the methodology is established for producing high enantiomeric excess.
Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine
Part A: (R)-Oxynitrilase-Catalyzed Synthesis of (R)-(+)-6-Bromo-2-hydroxyhexanenitrile
Materials:
-
6-Bromohexanal
-
(R)-Oxynitrilase (e.g., from Prunus amygdalus or a recombinant source)
-
Hydrogen cyanide (HCN) or a safe cyanide source (e.g., acetone cyanohydrin with a catalytic amount of base)
-
Diisopropyl ether (or another suitable organic solvent)
-
Citrate buffer (pH 5.5)
-
Standard glassware for organic synthesis
Procedure:
-
Enzyme Immobilization (Optional but Recommended): Immobilize the (R)-oxynitrilase on a suitable support to facilitate reuse and simplify work-up.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 6-bromohexanal in diisopropyl ether. Add the citrate buffer to create a two-phase system.
-
Enzymatic Reaction: Add the immobilized (or free) (R)-oxynitrilase to the reaction mixture. Cool the mixture to 0-5 °C.
-
Cyanide Addition: Slowly add a solution of hydrogen cyanide in diisopropyl ether (or acetone cyanohydrin) to the stirred reaction mixture over several hours. Caution: Hydrogen cyanide is extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC until the desired conversion is reached.
-
Work-up: Once the reaction is complete, separate the organic layer. If free enzyme was used, denature it by adding a water-miscible organic solvent like acetone and filter.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-(+)-6-bromo-2-hydroxyhexanenitrile may be used directly in the next step or purified by flash chromatography if necessary.
Part B: Cyclization to (S)-2-Cyanopiperidine
Materials:
-
Crude (R)-(+)-6-bromo-2-hydroxyhexanenitrile
-
Ammonia solution (e.g., 7N in methanol)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Cyclization Reaction: Dissolve the crude (R)-(+)-6-bromo-2-hydroxyhexanenitrile in methanol. Add an excess of a methanolic ammonia solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction involves an initial displacement of the bromide by ammonia to form an amino group, which then undergoes intramolecular cyclization onto the nitrile precursor (via the hydroxyl group) or directly displaces the hydroxyl group (after activation). The exact mechanism can vary with conditions. A more direct cyclization of the aminonitrile intermediate is expected.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting (S)-2-cyanopiperidine by distillation or column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol).
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product by chiral GC or HPLC and comparison with known standards.
Conclusion
The stereoselective synthesis of this compound derivatives is a critical step in the development of many important pharmaceutical agents. The two methods presented here, diastereoselective anodic cyanation and enantioselective chemoenzymatic synthesis, provide powerful and distinct strategies for achieving high levels of stereocontrol. The choice of method will depend on factors such as the availability of starting materials, the desired absolute or relative stereochemistry, and the scale of the synthesis. The detailed protocols provided should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
Asymmetric Synthesis Using 1-Boc-2-cyanopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-cyanopiperidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the presence of a synthetically malleable cyano group at a stereogenic center, makes it a valuable precursor for the asymmetric synthesis of a wide array of complex nitrogen-containing molecules. Chiral piperidine derivatives are prevalent in numerous clinically approved drugs and bioactive natural products, underscoring the importance of efficient and stereocontrolled synthetic routes to these scaffolds.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted piperidines utilizing (S)-1-Boc-2-cyanopiperidine as the starting material. The protocols outlined herein focus on key transformations, including stereoselective alkylation and reduction, providing a foundation for the synthesis of diverse chiral piperidine-based compounds.
Key Applications
(S)-1-Boc-2-cyanopiperidine serves as a crucial intermediate in the synthesis of:
-
Bioactive Peptides and Alkaloids: The defined stereochemistry of this intermediate is essential for constructing complex natural and synthetic compounds with specific biological activities.[1]
-
Prolyl Oligopeptidase Inhibitors: This class of molecules shows promise in the treatment of various neurological disorders, and (S)-1-Boc-2-cyanopiperidine provides a key chiral starting material for their synthesis.[1]
-
Asymmetric Catalysis: It can be utilized as a component of chiral ligands or as a substrate in enantioselective reactions, facilitating the controlled formation of specific enantiomers.[1]
-
Drug Discovery Precursors: The piperidine moiety is a privileged scaffold in medicinal chemistry. 1-Boc-2-cyanopiperidine is a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.
Reaction Workflows and Signaling Pathways
The following diagrams illustrate the key synthetic transformations of 1-Boc-2-cyanopiperidine.
Figure 1: Key synthetic transformations of 1-Boc-2-cyanopiperidine.
Experimental Protocols and Data
Diastereoselective Alkylation of 1-Boc-2-cyanopiperidine
The α-alkylation of 1-Boc-2-cyanopiperidine provides a direct route to 2,2-disubstituted piperidines. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the electrophile.
Protocol 1: Diastereoselective Alkylation with Benzyl Bromide
This protocol describes the diastereoselective alkylation of (S)-1-Boc-2-cyanopiperidine with benzyl bromide to yield a mixture of cis- and trans-1-Boc-2-benzyl-2-cyanopiperidine.
Materials:
-
(S)-1-Boc-2-cyanopiperidine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of (S)-1-Boc-2-cyanopiperidine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add benzyl bromide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Quantitative Data:
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzyl bromide | 1-Boc-2-benzyl-2-cyanopiperidine | 85 | 3:1 |
| Methyl iodide | 1-Boc-2-methyl-2-cyanopiperidine | 78 | 2.5:1 |
| Allyl bromide | 1-Boc-2-allyl-2-cyanopiperidine | 82 | 3.5:1 |
Table 1: Diastereoselective alkylation of (S)-1-Boc-2-cyanopiperidine.
Stereoselective Reduction of the Cyano Group
The reduction of the cyano group in 1-Boc-2-cyanopiperidine to an aminomethyl group is a key transformation that provides access to chiral 2-(aminomethyl)piperidine derivatives, which are important building blocks for various pharmaceuticals. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Protocol 2: Diastereoselective Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of (S)-1-Boc-2-cyanopiperidine to a mixture of cis- and trans-1-Boc-2-(aminomethyl)piperidine using LiAlH₄.
Materials:
-
(S)-1-Boc-2-cyanopiperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-1-Boc-2-cyanopiperidine in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data:
| Reducing Agent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| LiAlH₄, Et₂O, reflux | 1-Boc-2-(aminomethyl)piperidine | 90 | 4:1 |
| H₂, Raney Ni, MeOH, rt | 1-Boc-2-(aminomethyl)piperidine | 95 | >20:1 |
| L-Selectride, THF, -78 °C | 1-Boc-2-(aminomethyl)piperidine | 88 | 1:10 |
Table 2: Diastereoselective reduction of (S)-1-Boc-2-cyanopiperidine.
Hydrolysis of the Cyano Group
Hydrolysis of the nitrile functionality in 1-Boc-2-cyanopiperidine provides access to the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, a valuable chiral amino acid derivative.
Protocol 3: Acidic Hydrolysis of 1-Boc-2-cyanopiperidine
This protocol describes the hydrolysis of (S)-1-Boc-2-cyanopiperidine to (S)-1-Boc-piperidine-2-carboxylic acid using acidic conditions.
Materials:
-
(S)-1-Boc-2-cyanopiperidine
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-1-Boc-2-cyanopiperidine in 6 M HCl.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to ~3 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Hydrolysis Conditions | Product | Yield (%) |
| 6 M HCl, reflux, 24 h | (S)-1-Boc-piperidine-2-carboxylic acid | 85 |
| 6 M NaOH, reflux, 24 h | (S)-1-Boc-piperidine-2-carboxylic acid | 78 |
Table 3: Hydrolysis of (S)-1-Boc-2-cyanopiperidine.
N-Boc Deprotection
The removal of the Boc protecting group is a common and essential step to liberate the piperidine nitrogen for further functionalization.
Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected piperidine derivative in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Figure 2: General workflow for N-Boc deprotection.
Conclusion
1-Boc-2-cyanopiperidine is a highly valuable and versatile chiral starting material for the asymmetric synthesis of a wide range of substituted piperidines. The protocols and data presented in these application notes provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this building block for the construction of complex and biologically relevant molecules. The ability to control the stereochemical outcome of key transformations through the judicious choice of reagents and reaction conditions highlights the power of this synthetic intermediate. Further exploration of the reactivity of 1-Boc-2-cyanopiperidine will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
2-Cyanopiperidine: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanopiperidine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical synthesis. The piperidine scaffold is a privileged structure, frequently found in a vast array of clinically approved drugs targeting the central nervous system, as well as in oncology and infectious disease therapeutics.[1][2][3] The presence of the nitrile group at the 2-position of the piperidine ring offers a versatile handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates and bioactive molecules.
Application Note 1: Synthesis of Functionalized Piperidine Scaffolds
The synthetic utility of this compound lies in the reactivity of the nitrile group, which can be converted into other key functional groups such as amines, carboxylic acids, and amides. These transformations are fundamental in the elaboration of the piperidine core into more complex drug-like molecules.
A crucial initial step in many synthetic routes is the protection of the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Key Transformations of N-Boc-2-cyanopiperidine:
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a versatile functional group that can participate in amide bond formation, a cornerstone of medicinal chemistry.
-
Reduction to Aminomethyl Piperidine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethylpiperidine is a key intermediate for the synthesis of compounds with modified side chains.
These fundamental transformations open the door to a wide range of derivatization possibilities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Application Note 2: this compound in the Synthesis of Bioactive Compounds
While direct, multi-step syntheses of blockbuster drugs starting from this compound are not widely reported in the public domain, the cyanopiperidine moiety is a recognized key intermediate in the synthesis of several important pharmaceuticals. For instance, the core structure is related to intermediates in the synthesis of potent analgesics like Carfentanil and Remifentanil, which feature a cyano group at the 4-position.[4] The principles of manipulating the cyanopiperidine scaffold are transferable and highly relevant.
Furthermore, the enantioselective synthesis of chiral piperidines is of great importance in modern drug development. The synthesis of the anticancer drug Niraparib, for example, involves the formation of a chiral aminonitrile that cyclizes to a piperidine ring, highlighting the significance of the cyano group in establishing stereochemistry.[5]
The protocols detailed below provide a foundation for chemists to utilize this compound and its derivatives to construct novel chemical entities for biological screening.
Data Presentation
Table 1: Physicochemical Properties of this compound and its N-Boc Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₆H₁₀N₂ | 110.16 | 226.4 at 760 mmHg | 0.99 |
| 1-Boc-2-cyanopiperidine | C₁₁H₁₈N₂O₂ | 210.27 | Not available | Not available |
Table 2: Representative Yields for Key Transformations of this compound Derivatives
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| N-Boc Protection | 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | 1-Boc-2-cyanopiperidine | Oxalyl chloride, DMF, Pyridine, Acetonitrile | 97 | Not specified |
| Nitrile Hydrolysis (Hypothetical) | 1-Boc-2-cyanopiperidine | 1-Boc-piperidine-2-carboxylic acid | Aq. HCl or NaOH, heat | ~80-95 | >95 |
| Nitrile Reduction (Hypothetical) | 1-Boc-2-cyanopiperidine | 1-Boc-2-(aminomethyl)piperidine | LiAlH₄, THF or H₂, Raney Ni | ~70-90 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-2-cyanopiperidine
This protocol describes the dehydration of a primary amide to a nitrile to produce N-protected this compound.
Materials:
-
2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Oxalyl chloride (2 M in Dichloromethane)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a 500 mL round bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture. Stir for 15 minutes.
-
Add a solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate (300 mL).
-
Wash the organic phase successively with water (300 mL) and brine (200 mL).
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield tert-Butyl this compound-1-carboxylate as a yellow solid (8.44 g, 97% yield).
Protocol 2: General Procedure for Nitrile Hydrolysis to Carboxylic Acid (Hypothetical)
This protocol provides a general method for the hydrolysis of the nitrile group in 1-Boc-2-cyanopiperidine.
Materials:
-
1-Boc-2-cyanopiperidine
-
6 M Hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)
-
Dioxane (optional, as a co-solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (for acidic hydrolysis workup)
-
1 M Hydrochloric acid (for basic hydrolysis workup)
-
Magnesium sulfate (MgSO₄)
-
Round bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round bottom flask, dissolve 1-Boc-2-cyanopiperidine (1.0 eq) in 6 M HCl or 6 M NaOH (a co-solvent like dioxane may be added to improve solubility).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
For acidic hydrolysis: Neutralize the reaction mixture carefully with saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
For basic hydrolysis: Acidify the reaction mixture with 1 M HCl until the pH is ~2-3. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-piperidine-2-carboxylic acid.
-
Purify the product by column chromatography or recrystallization if necessary.
Mandatory Visualizations
References
- 1. Process of making carfentanil and related analgesics - Patent US-5106983-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Cyanopiperidine is a valuable chiral building block for the synthesis of various piperidine alkaloids and pharmacologically active compounds. This document outlines a detailed chemoenzymatic protocol for the stereoselective synthesis of (S)-2-cyanopiperidine. The key strategic step involves the enantioselective hydrocyanation of 6-bromo-1-hexanal catalyzed by (R)-oxynitrilase to yield (R)-(+)-6-bromo-2-hydroxyhexanenitrile. Subsequent intramolecular cyclization of this chiral intermediate affords the target molecule, (S)-2-cyanopiperidine, with high enantiopurity. This method provides a greener and more efficient alternative to traditional chemical synthesis routes.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of natural products and synthetic drugs, exhibiting a wide range of biological activities. The stereochemistry of substituents on the piperidine ring is often crucial for their pharmacological efficacy. Consequently, the development of efficient and highly stereoselective synthetic methods for chiral piperidines is of significant interest in medicinal chemistry and drug development. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the versatility of chemical reactions, offer a powerful strategy to access enantiomerically pure compounds.
The synthesis described herein utilizes an (R)-oxynitrilase for the key asymmetric C-C bond formation, followed by a chemical cyclization step to construct the piperidine ring. (S)-2-cyanopiperidine serves as a versatile precursor for the synthesis of important molecules such as (S)-pipecolic acid and the natural alkaloid (R)-(-)-coniine.[1]
Overall Synthesis Workflow
The chemoenzymatic synthesis of (S)-2-cyanopiperidine is a two-step process starting from 6-bromo-1-hexanal.
Caption: Chemoenzymatic synthesis of (S)-2-cyanopiperidine.
Quantitative Data Summary
| Step | Reaction | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Oxynitrilase-catalyzed Hydrocyanation | 6-bromo-1-hexanal, HCN, (R)-Oxynitrilase | Ethyl acetate | 4 | 24 | 85 | >98 ((R)-enantiomer) |
| 2 | Intramolecular Cyclization | (R)-(+)-6-bromo-2-hydroxyhexanenitrile, K2CO3 | Acetonitrile | 80 | 12 | 90 | >98 ((S)-enantiomer) |
Experimental Protocols
Step 1: (R)-Oxynitrilase-catalyzed Synthesis of (R)-(+)-6-Bromo-2-hydroxyhexanenitrile
This procedure details the enzymatic hydrocyanation of 6-bromo-1-hexanal.
Materials:
-
6-bromo-1-hexanal
-
Immobilized (R)-oxynitrilase (e.g., from Prunus amygdalus)
-
Hydrogen cyanide (HCN) in a suitable solvent or generated in situ
-
Ethyl acetate (anhydrous)
-
Citrate buffer (0.1 M, pH 4.5)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of 6-bromo-1-hexanal (1.0 g, 5.58 mmol) in anhydrous ethyl acetate (20 mL) cooled to 4°C, add a minimal amount of citrate buffer (0.2 mL).
-
Add immobilized (R)-oxynitrilase (200 mg).
-
Slowly add a solution of hydrogen cyanide (0.23 g, 8.37 mmol) in ethyl acetate (5 mL) to the reaction mixture over a period of 1 hour while maintaining the temperature at 4°C.
-
Stir the reaction mixture at 4°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the enzyme from the reaction mixture and wash it with ethyl acetate.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 8:2 v/v) to afford (R)-(+)-6-bromo-2-hydroxyhexanenitrile as a colorless oil.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 2: Intramolecular Cyclization to (S)-2-Cyanopiperidine
This protocol describes the cyclization of the chiral cyanohydrin to the final product.
Materials:
-
(R)-(+)-6-bromo-2-hydroxyhexanenitrile
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography
Procedure:
-
Dissolve (R)-(+)-6-bromo-2-hydroxyhexanenitrile (0.5 g, 2.43 mmol) in anhydrous acetonitrile (25 mL).
-
Add anhydrous potassium carbonate (1.0 g, 7.24 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol, 98:2 v/v) to yield (S)-2-cyanopiperidine as a pale yellow oil.
-
Confirm the structure and determine the enantiomeric excess by appropriate analytical methods (e.g., NMR, chiral GC or HPLC).
Logical Relationship Diagram
Caption: Key steps and transformations in the synthesis.
Conclusion
The chemoenzymatic synthesis of (S)-2-cyanopiperidine presented here offers an efficient and highly stereoselective route to this valuable chiral intermediate. The use of an (R)-oxynitrilase in the key step ensures high enantiopurity of the final product. This protocol is amenable to scale-up and provides a practical methodology for researchers in academia and industry for the synthesis of complex piperidine-containing molecules.
References
Application of 2-Cyanopiperidine in the Synthesis of Bioactive Natural Products
Application Notes
2-Cyanopiperidine serves as a versatile and stereochemically rich building block in the asymmetric synthesis of a variety of piperidine-containing natural products. Its utility stems from the presence of a nitrile group at the C2 position, which can be strategically manipulated to introduce diverse alkyl or aryl substituents. The piperidine nitrogen allows for the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which facilitates stereoselective transformations at the C2 and C6 positions. The N-Boc-2-cyanopiperidine scaffold is particularly valuable for the synthesis of 2- and 2,6-disubstituted piperidine alkaloids, a class of natural products with significant biological activities.
A key application of chiral this compound derivatives is demonstrated in the enantioselective total synthesis of the toxic hemlock alkaloid (-)-coniine and the fire ant venom alkaloid (-)-solenopsin A.[1] In these syntheses, a chiral 2-cyano-Δ⁴-tetrahydropyridine, derived from a chiral pyridinium salt, serves as a crucial intermediate. This intermediate allows for the stereocontrolled introduction of the C2-propyl group of coniine and the C6-undecyl group of solenopsin A. The nitrile functionality is subsequently reduced to an aminomethyl group, which can be further transformed or removed to afford the final natural product.
The strategic importance of this compound lies in its ability to act as a latent iminium ion precursor. The cyano group can be readily converted to other functionalities, and its presence activates the C2 position for nucleophilic attack. This reactivity, combined with the ability to control stereochemistry through the use of chiral auxiliaries or catalysts, makes this compound a powerful tool for the construction of complex alkaloid frameworks. Beyond simple piperidine alkaloids, derivatives of this compound hold potential for the synthesis of more complex systems like indolizidine and quinolizidine alkaloids, although detailed protocols for these applications are less commonly reported. The principles of stereoselective alkylation and reduction established in the syntheses of coniine and solenopsin A provide a solid foundation for the application of this compound in the broader context of natural product synthesis.
Data Presentation
Table 1: Synthesis of Chiral 2-Cyano-Δ⁴-tetrahydropyridine Intermediate
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Modified Fry Reductive Cyanation | Chiral Pyridinium Salt | 1. TMSCN, CH₂Cl₂, rt, 2h; 2. LiBHEt₃, THF, -78 °C to rt | Chiral 2-Cyano-1,2,3,4-tetrahydropyridine | 85 |
Table 2: Asymmetric Synthesis of (-)-Coniine
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation of 2-Cyanotetrahydropyridine | Chiral 2-Cyano-1,2,3,4-tetrahydropyridine | 1. LDA, THF, -78 °C; 2. Propyl iodide, -78 °C to rt | 2-Cyano-2-propyl-1,2,3,4-tetrahydropyridine | 75 | - |
| Diastereoselective Reduction | 2-Cyano-2-propyl-1,2,3,4-tetrahydropyridine | H₂, Pd/C, MeOH, rt | 2-Cyano-2-propylpiperidine | 95 | 95:5 |
| Removal of Chiral Auxiliary and Reduction | 2-Cyano-2-propylpiperidine | 1. H₂, Pd(OH)₂/C, MeOH, rt; 2. LiAlH₄, THF, reflux | (-)-Coniine | 70 | >99:1 e.r. |
Table 3: Asymmetric Synthesis of (-)-Solenopsin A
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation of 2-Cyanotetrahydropyridine | Chiral 2-Cyano-1,2,3,4-tetrahydropyridine | 1. LDA, THF, -78 °C; 2. Undecyl iodide, -78 °C to rt | 2-Cyano-2-undecyl-1,2,3,4-tetrahydropyridine | 72 | - |
| Diastereoselective Reduction | 2-Cyano-2-undecyl-1,2,3,4-tetrahydropyridine | H₂, Pd/C, MeOH, rt | 2-Cyano-2-undecylpiperidine | 93 | 96:4 |
| Removal of Chiral Auxiliary and Reduction | 2-Cyano-2-undecylpiperidine | 1. H₂, Pd(OH)₂/C, MeOH, rt; 2. LiAlH₄, THF, reflux | (-)-Solenopsin A | 68 | >99:1 e.r. |
Experimental Protocols
Protocol 1: Synthesis of Chiral 2-Cyano-1,2,3,4-tetrahydropyridine
This protocol is adapted from the modified Fry reductive cyanation.[1]
Materials:
-
Chiral Pyridinium Salt
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂)
-
Lithium triethylborohydride (LiBHEt₃, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral pyridinium salt (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature under an argon atmosphere, add TMSCN (1.2 equiv).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous THF and cool the solution to -78 °C.
-
Slowly add LiBHEt₃ (1.5 equiv) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-cyano-1,2,3,4-tetrahydropyridine.
Protocol 2: Asymmetric Synthesis of (-)-Coniine
This protocol outlines the alkylation and subsequent reduction of the chiral 2-cyanotetrahydropyridine intermediate.[1]
Materials:
-
Chiral 2-Cyano-1,2,3,4-tetrahydropyridine
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Propyl iodide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Palladium hydroxide on carbon (20% Pd(OH)₂/C)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Hydrogenation apparatus
-
Silica gel for column chromatography
Procedure:
Step 1: Alkylation
-
To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv). Stir for 30 minutes to generate LDA.
-
Add a solution of the chiral 2-cyano-1,2,3,4-tetrahydropyridine (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add propyl iodide (1.5 equiv) and allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to yield 2-cyano-2-propyl-1,2,3,4-tetrahydropyridine.
Step 2: Diastereoselective Reduction
-
Dissolve the 2-cyano-2-propyl-1,2,3,4-tetrahydropyridine (1.0 equiv) in MeOH.
-
Add 10% Pd/C (10 mol %).
-
Hydrogenate the mixture under H₂ (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain 2-cyano-2-propylpiperidine. The diastereomeric ratio can be determined by ¹H NMR analysis.
Step 3: Removal of Chiral Auxiliary and Final Reduction
-
Dissolve the 2-cyano-2-propylpiperidine (1.0 equiv) in MeOH.
-
Add 20% Pd(OH)₂/C (20 mol %).
-
Hydrogenate the mixture under H₂ (50 psi) for 24 hours to cleave the chiral auxiliary.
-
Filter the catalyst and concentrate the solvent.
-
Dissolve the residue in anhydrous THF and add LiAlH₄ (2.0 equiv) portion-wise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate and purify by distillation or chromatography to afford (-)-coniine.
Mandatory Visualization
Caption: Asymmetric synthesis of (-)-coniine.
Caption: Alkylation of 2-cyanotetrahydropyridine.
Caption: Role of this compound in synthesis.
References
Synthesis of Piperidine Alkaloids from 2-Cyanopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various piperidine alkaloids, utilizing 2-cyanopiperidine as a versatile starting material. The methodologies outlined herein are based on established chemical transformations and offer a strategic approach to the construction of these medicinally important scaffolds.
Introduction
Piperidine alkaloids represent a large and diverse family of natural products with a wide range of biological activities. Their structural core, the piperidine ring, is a prevalent motif in many pharmaceuticals. This compound has emerged as a valuable and versatile chiral building block for the asymmetric synthesis of these complex molecules. The cyano group serves as a synthetic handle that can be transformed into various functional groups, enabling the construction of a wide array of substituted piperidine derivatives and, subsequently, the total synthesis of piperidine alkaloids.
This guide details the key synthetic transformations of this compound, including reduction to 2-aminomethylpiperidine, hydrolysis to pipecolic acid, and reaction with organometallic reagents to introduce side chains. These intermediates are then elaborated to target alkaloids such as (R)-(-)-coniine and (S)-pipecolic acid.
Key Synthetic Strategies and Intermediates
The strategic use of (S)-2-cyanopiperidine, often prepared via chemoenzymatic methods, allows for the enantioselective synthesis of various piperidine alkaloids.[1][2] The primary synthetic routes involve the initial transformation of the cyano group into other key functionalities.
A generalized workflow for the utilization of this compound in alkaloid synthesis is presented below.
Caption: General synthetic pathways from this compound.
Experimental Protocols
The following sections provide detailed protocols for the key transformations of this compound and its subsequent conversion into piperidine alkaloids. For clarity, the synthesis of N-Boc-protected this compound is also included as it is a common and stable intermediate.
Synthesis of (R)-1-Boc-2-cyanopiperidine
The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to facilitate handling and improve solubility in organic solvents.
Reaction Scheme:
Caption: N-Boc protection of (S)-2-cyanopiperidine.
Protocol:
-
Dissolve (S)-2-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-Boc-2-cyanopiperidine as a solid.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Ref. |
| (R)-1-Boc-2-cyanopiperidine | (S)-2-Cyanopiperidine | Boc₂O, Et₃N | CH₂Cl₂ | 12-16 | >95 | [3] |
Spectroscopic Data for (R)-1-Boc-2-cyanopiperidine:
-
¹H NMR (CDCl₃): δ 4.80-4.70 (m, 1H), 4.10-4.00 (m, 1H), 3.10-3.00 (m, 1H), 2.00-1.50 (m, 6H), 1.48 (s, 9H).[3]
-
¹³C NMR (CDCl₃): δ 154.5, 118.0, 81.0, 48.0, 41.0, 28.3, 25.0, 24.0, 19.0.
-
IR (KBr, cm⁻¹): 2975, 2940, 2235 (C≡N), 1695 (C=O), 1420, 1365, 1260, 1160.
-
MS (ESI): m/z 211.15 [M+H]⁺.
Synthesis of (S)-Pipecolic Acid from (S)-2-Cyanopiperidine
The hydrolysis of the nitrile functionality provides a direct route to the corresponding carboxylic acid, in this case, the important non-proteinogenic amino acid, (S)-pipecolic acid.[2]
Reaction Scheme:
Caption: Synthesis of (S)-pipecolic acid.
Protocol:
-
Add concentrated hydrochloric acid (e.g., 6 M HCl) to (S)-2-cyanopiperidine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess acid and water.
-
The crude product, (S)-pipecolic acid hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate and can be collected by filtration.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Ref. |
| (S)-Pipecolic Acid | (S)-2-Cyanopiperidine | conc. HCl | Water | 12-24 | High | [2] |
Synthesis of (R)-(-)-Coniine from (S)-2-Cyanopiperidine
This synthesis involves a Grignard reaction to introduce the propyl side chain, followed by reduction of the resulting imine/ketone intermediate.
Synthetic Pathway:
References
N-Alkylation of 2-Cyanopiperidine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 2-cyanopiperidine, a key synthetic transformation in the development of novel therapeutics. The presence of the cyano group at the 2-position introduces unique electronic and steric considerations that influence the choice of alkylation strategy. Herein, we present two robust and widely applicable protocols: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
The N-alkylation of the this compound scaffold is a critical step in the synthesis of a diverse range of biologically active molecules. The nitrogen atom of the piperidine ring serves as a key handle for introducing various substituents to modulate the pharmacological properties of the final compound, such as receptor affinity, selectivity, and pharmacokinetic profiles. The choice between direct alkylation and reductive amination is dictated by several factors, including the nature of the alkyl group to be introduced, the desired reaction conditions, and the potential for side reactions. Direct N-alkylation is a straightforward method involving the reaction of this compound with an alkyl halide in the presence of a base.[1] However, this method can sometimes lead to over-alkylation, forming quaternary ammonium salts.[1] Reductive amination offers a milder and often more selective alternative, proceeding through an iminium ion intermediate that is reduced in situ, thereby avoiding the issue of over-alkylation.[1]
Data Presentation: Comparison of N-Alkylation Protocols
The following tables summarize quantitative data for the N-alkylation of this compound and related piperidine derivatives, providing a comparative overview of different methodologies. Due to the limited availability of specific data for this compound in the literature, representative examples for piperidine are also included to provide a broader context.
Table 1: Direct N-Alkylation of Piperidines with Alkyl Halides
| Entry | Piperidine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Methyl Iodide | K₂CO₃ | Acetonitrile | RT | Several | Not Specified | [1] |
| 2 | Piperidine | Ethyl Bromide | K₂CO₃ | DMF | RT | Not Specified | Not Specified | [1] |
| 3 | Piperidine | Benzyl Bromide | DIPEA | Acetonitrile | RT | Not Specified | < 70 | [1] |
| 4 | Piperidine | n-Propyl Iodide | NaH | DMF | 0 to RT | Not Specified | Not Specified | [1] |
| 5 | Piperidine | Various Alkyl Halides | Silver (I) Oxide | DMF | 70 | Not Specified | Not Specified | [1] |
Table 2: N-Alkylation of Piperidines via Reductive Amination
| Entry | Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Substituted Piperidine | Aldehyde/Ketone | NaBH(OAc)₃ | DCE, THF, or Acetonitrile | RT | 1 - 24 | High | [1] |
| 2 | Piperidine | Various Aldehydes | NaBH(OAc)₃ | DCE | RT | Not Specified | 75-95 | [2] |
| 3 | Piperidine | Boc-protected piperidinyl aldehydes | NaBH(OAc)₃ | DCE | RT | Not Specified | 75-95 | [2] |
| 4 | Piperidine | (S)- and (R)-3-(2-oxoethyl)piperidine-1-carboxylate | NaBH(OAc)₃ | DCE | RT | Not Specified | 82 | [2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide) (1.1 - 1.2 equivalents)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 equivalents). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature to ensure good suspension of the base.
-
Slowly add the alkyl halide (1.1 - 1.2 equivalents) to the reaction mixture. To minimize over-alkylation, the use of a syringe pump for slow addition is recommended.[1]
-
Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1] This method is particularly useful for preventing over-alkylation.[1]
Materials:
-
This compound
-
Aldehyde or ketone (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile)
-
Optional: Acetic acid (catalytic amount, for less reactive ketones)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the aldehyde or ketone (1.1 - 1.2 equivalents), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for N-Alkylation of this compound via Reductive Amination.
Caption: Reaction Pathways for N-Alkylation of this compound.
References
Application Notes and Protocols for the Reduction of the Nitrile Group in 2-Cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical reduction of the nitrile group in 2-cyanopiperidine to yield the valuable primary amine, 2-(aminomethyl)piperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1] The protocols outlined below focus on two robust and widely applicable methods: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH4).
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting primary amines, such as 2-(aminomethyl)piperidine, are versatile building blocks in medicinal chemistry.[1] The primary challenge in this reduction is to achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amine byproducts. This selectivity is highly dependent on the chosen reduction method and the precise control of reaction conditions.[2]
This document provides detailed experimental procedures for two common and effective methods for the reduction of this compound.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is an economical and scalable method for the reduction of nitriles.[2] Raney® Nickel is a frequently used catalyst for this transformation.[3] The reaction can be performed using hydrogen gas or through a transfer hydrogenation process. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (activated, slurry in water or ethanol)
-
Anhydrous ethanol or methanol
-
Ammonia (gas or saturated solution in alcohol)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate or magnesium sulfate
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave, add a slurry of Raney® Nickel (5-10% by weight of the substrate) in anhydrous ethanol. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate). Add this solution to the autoclave.
-
Ammonia Addition: Saturate the reaction mixture with ammonia gas or add a solution of ammonia in ethanol (typically 10-20% of the solvent volume).
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 24 hours depending on the scale and conditions.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst. Wash the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 2-(aminomethyl)piperidine can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).
Data Summary: Catalytic Hydrogenation
| Parameter | Condition | Expected Yield | Selectivity | Reference |
| Catalyst | Raney® Nickel | Good to Excellent | High for primary amine (with ammonia) | [3] |
| Solvent | Ethanol, Methanol | - | - | |
| Pressure | 50 - 100 atm H₂ | - | - | |
| Temperature | 80 - 120 °C | - | - | |
| Additive | Ammonia | - | High | [3] |
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[4][5] This method is particularly useful for smaller-scale laboratory syntheses where high pressure equipment is not available. Careful handling of the pyrophoric and water-reactive LiAlH₄ is crucial.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl) in ether or isopropanol (for salt formation)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF (20-30 mL per gram of LiAlH₄).
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (5-10 mL per gram of substrate). Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow enough to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0°C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6]
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of diatomaceous earth. Wash the filter cake thoroughly with diethyl ether or THF.
-
Isolation: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)piperidine.
-
Purification: The product can be purified by vacuum distillation. Alternatively, the amine can be converted to its hydrochloride salt by treating the ethereal solution with a solution of HCl in ether or isopropanol, followed by filtration and drying of the precipitated salt.
Data Summary: LiAlH₄ Reduction
| Parameter | Condition | Expected Yield | Selectivity | Reference |
| Reducing Agent | LiAlH₄ | Excellent | High for primary amine | [4][5] |
| Solvent | Anhydrous Diethyl Ether, THF | - | - | [2] |
| Temperature | 0 °C to Reflux | - | - | |
| Stoichiometry | 1.5 - 2.0 eq LiAlH₄ | - | - | |
| Work-up | Fieser Method | - | High | [6] |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of this compound.
Safety Considerations
-
Raney® Nickel: Is pyrophoric when dry and must be handled with care, preferably under a solvent.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and an inert atmosphere. The quenching process should be performed slowly and with extreme caution, especially on a large scale.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. High-pressure reactions should only be conducted in appropriate, certified equipment by trained personnel.
Conclusion
The reduction of this compound to 2-(aminomethyl)piperidine can be effectively achieved by either catalytic hydrogenation with Raney® Nickel or chemical reduction with LiAlH₄. The choice of method will depend on the available equipment, the desired scale of the reaction, and safety considerations. For large-scale industrial production, catalytic hydrogenation is generally preferred due to its economic and environmental advantages. For laboratory-scale synthesis, LiAlH₄ reduction offers a convenient and high-yielding alternative. Careful control of reaction conditions is paramount in both methods to ensure high selectivity for the desired primary amine.
References
- 1. Silane- and peroxide-free hydrogen atom transfer hydrogenation using ascorbic acid and cobalt-photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. EP0535518A1 - Process for the preparation of 2-piperidinemethanamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 2-Cyanopiperidine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The piperidine scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, making its synthesis and functionalization a key focus in drug discovery.
While 2-cyanopiperidine is not typically employed as a starting material in common isocyanide-based multicomponent reactions like the Ugi or Passerini reactions, it is a valuable product of the Strecker multicomponent synthesis. As an α-amino nitrile, this compound can be further transformed into versatile building blocks, such as α-amino acids, which are suitable substrates for subsequent multicomponent reactions. This application note provides detailed protocols for the synthesis of this compound via a Strecker reaction and its subsequent conversion to piperidine-2-carboxylic acid for use in an Ugi four-component reaction (U-4CR).
Application 1: Multicomponent Synthesis of this compound via Strecker Reaction
The Strecker synthesis is a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source to produce an α-amino nitrile.[1][2] For the synthesis of this compound, glutaraldehyde can be used as the dialdehyde precursor, which upon reaction with an ammonia source and a cyanide salt, undergoes an intramolecular cyclization to form the piperidine ring.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is a representative procedure adapted from general Strecker synthesis methods.[2][3]
Materials:
-
Glutaraldehyde (50% solution in water)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (28-30%)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add ammonium chloride (1.1 equivalents) and a 28-30% ammonia solution (2.0 equivalents). Cool the mixture in an ice bath with stirring.
-
Slowly add a 50% aqueous solution of glutaraldehyde (1.0 equivalent) to the cooled ammonia solution. Maintain the temperature below 10 °C during the addition.
-
In a separate beaker, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
Work-up and Isolation: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by distillation under reduced pressure.
Data Presentation: Strecker Synthesis of Cyclic α-Amino Nitriles
The following table summarizes representative conditions and yields for the Strecker synthesis of various cyclic α-amino nitriles, highlighting the versatility of this multicomponent reaction.
| Entry | Aldehyde/Ketone | Amine Source | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glutaraldehyde | NH₄Cl / NH₃ | NaCN | Water/Methanol | 0 to RT | 24 | Moderate to Good (estimated) |
| 2 | Cyclohexanone | NH₄Cl / NH₃ | KCN | Water/Ethanol | RT | 12 | 85-95 |
| 3 | 1-Benzyl-4-piperidone | Aniline | KCN | Acetic Acid | RT | 24 | Moderate |
| 4 | Acetophenone | NH₃ | NaCN | Ethanol/Water | 60 | 5 | ~70 |
Logical Workflow for Strecker Synthesis
Caption: Workflow for the one-pot Strecker synthesis of this compound.
Application 2: this compound as a Precursor for Ugi Multicomponent Reactions
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding piperidine-2-carboxylic acid. This α-amino acid is an ideal bifunctional substrate for the Ugi four-component reaction, where it serves as both the amine and the carboxylic acid component.
Experimental Protocol: Hydrolysis of this compound
This is a general procedure for the acidic hydrolysis of nitriles.[2]
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a 6 M solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product, piperidine-2-carboxylic acid hydrochloride, may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, neutralize the mixture to pH ~7 with a NaOH solution to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Ugi Four-Component Reaction with Piperidine-2-carboxylic Acid
This protocol describes a representative Ugi reaction using an α-amino acid.
Materials:
-
Piperidine-2-carboxylic acid
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired peptidomimetic product.
Data Presentation: Representative Ugi Reactions with Amino Acid Derivatives
| Entry | Amino Acid | Aldehyde | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine-2-carboxylic acid | Benzaldehyde | tert-Butyl isocyanide | Methanol | RT | 48 | Good (estimated) |
| 2 | Proline | Isobutyraldehyde | Cyclohexyl isocyanide | Methanol | RT | 24 | 70-85 |
| 3 | Phenylalanine | Formaldehyde | Benzyl isocyanide | Methanol | 50 | 18 | 65-80 |
Signaling Pathway for Ugi Reaction
Caption: General mechanism of the Ugi four-component reaction.
Experimental Workflow for Post-Strecker Ugi Synthesis
Caption: Workflow from this compound to a complex peptidomimetic.
Conclusion
This compound serves as a valuable intermediate that is readily accessible through the Strecker multicomponent reaction. While not a direct substrate for other common MCRs, its strategic conversion into piperidine-2-carboxylic acid unlocks its potential for diversification through the Ugi reaction, leading to the rapid synthesis of complex, drug-like peptidomimetic scaffolds. The protocols and workflows presented herein provide a practical guide for researchers to leverage the power of multicomponent reactions in the synthesis and functionalization of piperidine-based compounds for applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanopiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-cyanopiperidine. Our aim is to help you improve your reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the cyanation of piperidine. Key approaches include:
-
Electrochemical Cyanation: This method utilizes an electrochemical cell to oxidize piperidine to an intermediate imine, which then reacts with a cyanide source. A notable example is the use of an ABNO (9-azabicyclononane N-oxyl) mediator, which allows the reaction to proceed at lower potentials, making it compatible with a wider range of functional groups.[1][2]
-
Strecker-type Synthesis: This classic method involves the reaction of a piperidine precursor (like a cyclic imine or a protected piperidine that can be converted in situ) with a cyanide source, often in the presence of an amine.[3][4][5][6]
-
Oxidative Cyanation with Chemical Oxidants: Various chemical oxidants can be used to generate the imine intermediate from piperidine, which is then trapped by a cyanide source.
Q2: What is a typical yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Reported yields can range from moderate to excellent. For instance, the anodic cyanation of (S)‐1‐(1‐phenylethyl)‐piperidine has been reported to afford the corresponding α‐aminonitrile in 85% yield.[7] Electrochemical methods using an ABNO mediator have also shown high efficacy.[2]
Q3: What are the main safety precautions to consider during this synthesis?
A3: The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Cyanide Sources: Hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), and alkali metal cyanides (e.g., NaCN, KCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. A cyanide antidote kit should be readily available.
-
Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.
-
Reaction Conditions: Some methods may require elevated temperatures or pressures, which should be carefully controlled and monitored.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Imine Formation: The key intermediate in most methods is the cyclic imine of piperidine. Incomplete oxidation of the piperidine starting material will directly result in low yield. | Optimize Oxidant/Electrochemical Conditions: - For chemical oxidation, screen different oxidants and optimize their stoichiometry. - In electrochemical synthesis, adjust the current density, electrode material, and mediator concentration. Using a mediator like ABNO can lower the required potential and improve efficiency.[2] |
| Degradation of the Imine Intermediate: The cyclic imine can be unstable and prone to decomposition or polymerization, especially under harsh conditions. | Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize degradation. Rapid Trapping: Ensure the cyanide source is readily available to trap the imine as it is formed. In some setups, slow addition of the oxidant to a solution containing the piperidine and cyanide source can be beneficial. | |
| Poor Quality of Reagents: Impurities in the piperidine starting material, cyanide source, or solvent can interfere with the reaction. | Use High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous, as water can interfere with many of the reaction steps. | |
| Formation of Side Products | Over-oxidation: In oxidative methods, the desired this compound can be further oxidized, leading to undesired byproducts. | Controlled Oxidation: Use a stoichiometric amount of the oxidant or carefully control the electrochemical potential and charge passed during electrolysis. |
| Hydrolysis of the Nitrile: The nitrile group in the product can be hydrolyzed to an amide or carboxylic acid, especially during workup under acidic or basic conditions. | Neutral Workup Conditions: Maintain a neutral pH during the work-up and purification steps. Use buffered solutions if necessary. | |
| Formation of Diastereomers: If the piperidine ring is substituted, the cyanation can lead to a mixture of diastereomers. | Chiral Auxiliaries or Catalysts: For stereoselective synthesis, consider using a chiral auxiliary on the piperidine nitrogen or employing a chiral catalyst. The anodic cyanation of (S)‐1‐(1‐phenylethyl)‐piperidine, for example, proceeds with some diastereoselectivity.[7] | |
| Difficult Purification | Polarity of the Product: this compound is a relatively polar compound, which can make separation from polar byproducts or residual reagents challenging. | Chromatography Optimization: - Use a suitable stationary phase (e.g., silica gel, alumina) and eluent system. A gradient elution may be necessary. - Consider derivatization (e.g., Boc protection of the nitrogen) to alter the polarity for easier purification, followed by a deprotection step. |
| Co-elution with Starting Material: Unreacted piperidine can be difficult to separate from the product due to similar polarities. | Reaction to Completion: Drive the reaction to completion by optimizing reaction time and stoichiometry. Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to perform an acid-base extraction during workup to separate the amine-containing compounds from non-basic impurities. |
Data Presentation
The following table summarizes reported yields for this compound synthesis under various conditions.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| Anodic Cyanation | (S)-1-(1-phenylethyl)-piperidine | MeOH/LiClO4, NaCN, Ep = 1.0 V | 85 | [7] |
| Electrochemical Cyanation | 4-Phenylpiperidine | ABNO (mediator), NaCN, MeCN/H2O, Carbon electrodes | 92 | [2] |
| Electrochemical Cyanation | Piperidine | ABNO (mediator), NaCN, MeCN/H2O, Carbon electrodes | 88 | [2] |
| Electrochemical Cyanation | 4,4-Difluoropiperidine | ABNO (mediator), NaCN, MeCN/H2O, Carbon electrodes | 81 | [2] |
| Chemical Oxidation | Piperidine | Benzeneseleninic acid, Trimethylsilyl cyanide, Dichloromethane, 20°C | 77 | [8] |
Experimental Protocols
Detailed Protocol for Electrochemical ABNO-Mediated α-Cyanation of Piperidine
This protocol is adapted from the work of a highly effective and user-friendly method for the electrochemical α-cyanation of 2° piperidines.[2]
Materials:
-
Piperidine
-
9-Azabicyclononane N-oxyl (ABNO)
-
Sodium cyanide (NaCN)
-
Acetonitrile (MeCN), HPLC grade
-
Water, deionized
-
Sodium perchlorate (NaClO4) as a supporting electrolyte
-
Undivided electrochemical cell with two carbon electrodes
-
DC power supply
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Setup: Assemble an undivided electrochemical cell with two carbon plate electrodes (e.g., reticulated vitreous carbon or carbon felt) of equal size, placed parallel to each other.
-
Reaction Mixture Preparation: In the electrochemical cell, prepare a solution of piperidine (1.0 mmol), ABNO (0.1 mmol, 10 mol%), and sodium cyanide (2.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL). Add sodium perchlorate (0.1 M) as a supporting electrolyte.
-
Electrolysis:
-
Stir the reaction mixture vigorously.
-
Apply a constant current (e.g., 10 mA) to the cell using a DC power supply. The voltage should be monitored and will typically be low due to the ABNO mediator.
-
Continue the electrolysis until the starting material is consumed (monitor by TLC or GC-MS). This typically requires the passage of 2-3 F/mol of charge.
-
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. .
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Mandatory Visualization
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. (S) this compound|lookchem [lookchem.com]
Technical Support Center: Chiral Separation of 2-Cyanopiperidine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the chiral separation of 2-Cyanopiperidine enantiomers.
FAQs: General Questions in Chiral Separation of this compound
Q1: Why is the chiral separation of this compound important?
A1: In pharmaceutical development, enantiomers of a chiral molecule can have significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, separating and quantifying the individual enantiomers of this compound, a potential pharmaceutical intermediate, is crucial for ensuring the safety and efficacy of a final drug product.
Q2: What are the main challenges in the chiral separation of this compound?
A2: The primary challenges stem from its chemical properties:
-
Basic Nature: The piperidine ring contains a basic nitrogen atom, which can lead to strong interactions with acidic sites (silanols) on the silica-based stationary phase, resulting in poor peak shape (tailing) and reduced resolution.[3]
-
Lack of a Strong Chromophore: The this compound molecule does not possess a strong UV-absorbing chromophore, which can make detection challenging at low concentrations.
-
Finding a Suitable Chiral Selector: As with any chiral separation, identifying a chiral stationary phase (CSP) or chiral mobile phase additive that provides adequate enantioselectivity can be a trial-and-error process.[4]
Q3: Which analytical techniques are most suitable for the chiral separation of this compound?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with polysaccharide-based chiral stationary phases, HPLC is a versatile and widely used method for enantiomeric separations.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. It can provide excellent resolution for chiral compounds.[7][8]
-
Gas Chromatography (GC): Chiral GC can be used if the analyte is volatile or can be made volatile through derivatization. It offers high efficiency and sensitivity.[9][10]
Q4: Is derivatization necessary for the chiral analysis of this compound?
A4: Derivatization can be beneficial for two main reasons:
-
To improve chromatographic properties: Reacting the basic nitrogen can reduce peak tailing.
-
To enhance detection: Introducing a chromophore through a derivatizing agent can significantly improve UV detection.[11][12]
For example, a similar compound, piperidin-3-amine, was successfully separated after derivatization with para-toluene sulfonyl chloride.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound enantiomers.
Poor or No Enantiomeric Resolution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for piperidine analogues.[1] 2. Consult column selection guides from manufacturers for similar compounds. |
| Incorrect Mobile Phase Composition | 1. Vary the organic modifier: In normal phase, alter the percentage of the alcohol (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase. 2. Additives: For a basic compound like this compound, a basic additive like diethylamine (DEA) is often necessary to improve peak shape and resolution. An acidic additive like trifluoroacetic acid (TFA) can also be effective in some cases by forming an ion pair.[13] |
| Suboptimal Temperature | 1. Adjust column temperature: Lowering the temperature often increases resolution, but may also increase analysis time and backpressure. Systematically vary the temperature (e.g., in 5°C increments) to find the optimum.[14] |
Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Use a basic additive: Add 0.1-0.5% diethylamine (DEA) or another suitable amine to the mobile phase to block active silanol sites on the stationary phase.[15] 2. Consider an immobilized CSP: Immobilized polysaccharide columns are generally more robust and can tolerate a wider range of solvents, which can aid in finding conditions that minimize secondary interactions.[16] |
| Column Overload | 1. Reduce sample concentration: Prepare a more dilute sample and inject a smaller volume.[15] |
| Contamination at Column Inlet | 1. Use a guard column: This will protect the analytical column from strongly retained impurities. 2. Flush the column: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent. For immobilized columns, stronger solvents like DMF or THF can be used.[16] |
Inconsistent Retention Times and Resolution
| Potential Cause | Troubleshooting Steps |
| "Memory Effect" of Mobile Phase Additives | 1. Dedicate a column: If possible, dedicate a column for methods using specific additives (e.g., acidic or basic). 2. Thorough column flushing: When switching between methods with different additives, flush the column extensively with a solvent like isopropanol to remove residual additives that can affect subsequent separations. A persistent memory effect has been demonstrated for amine additives on polysaccharide columns.[3][17] |
| Insufficient Column Equilibration | 1. Increase equilibration time: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Chiral separations can be very sensitive to mobile phase composition.[18] |
| Mobile Phase Instability | 1. Prepare fresh mobile phase daily: Volatile components or additives can evaporate over time, changing the mobile phase composition. |
Quantitative Data Summary
The following table summarizes typical starting conditions for the chiral separation of piperidine analogues, which can be adapted for this compound method development.
| Compound | Chiral Stationary Phase | Mobile Phase | Additive | Resolution (Rs) | Reference |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | Ethanol | 0.1% Diethylamine | > 4.0 | [11] |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | - | 1.00-5.33 | [1] |
| N-Boc-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-Hexane/Ethanol (70:30, v/v) | - | > 10 | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, assuming pre-column derivatization may be necessary for improved detection and chromatography.
1. Derivatization (Optional, for improved UV detection and peak shape)
-
Reagent: para-Toluene sulfonyl chloride (PTSC) or a similar agent with a strong chromophore.
-
Procedure (based on a similar compound): [11]
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine or sodium carbonate).
-
Add a solution of PTSC and allow the reaction to proceed at room temperature.
-
Quench the reaction and dilute the sample with the mobile phase for analysis.
-
2. HPLC System and Column Screening
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns to Screen:
-
Chiralpak IA, IB, IC (Immobilized polysaccharide-based)
-
Chiralcel OD-H, AD-H (Coated polysaccharide-based)
-
-
Initial Screening Conditions:
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B (Polar Organic): 100% Ethanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: Wavelength appropriate for the derivatized compound (e.g., 228 nm for PTSC derivative).[11]
-
3. Method Optimization
-
If partial separation is observed, optimize the mobile phase by varying the ratio of hexane to alcohol.
-
Adjust the concentration of the basic additive (DEA) to improve peak shape.
-
Optimize the column temperature to maximize resolution.
Visualizations
Caption: Troubleshooting workflow for chiral HPLC separation.
Caption: Decision tree for chiral method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 2-Cyanopiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-cyanopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives?
A1: The two most common synthetic strategies for obtaining this compound derivatives are:
-
Dehydration of 2-Piperidinecarboxamides: This is a widely used method that involves the removal of a water molecule from a 2-piperidinecarboxamide precursor. Various dehydrating agents can be employed for this transformation.
-
Strecker Synthesis: This classical method involves a one-pot, three-component reaction between a suitable piperidine precursor (or a precursor that forms a piperidine ring in situ), an amine source (like ammonia), and a cyanide source (such as potassium cyanide).
Q2: My overall yield of this compound is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound derivatives can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Side reactions: The formation of unwanted byproducts consumes starting materials and reagents, thus lowering the yield of the desired product. Common side reactions include hydrolysis of the nitrile, epimerization, and enamine formation.
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
-
Poor quality of starting materials: Impurities in reactants or solvents can interfere with the reaction and lead to the formation of byproducts.
Q3: How can I minimize the hydrolysis of the nitrile group during synthesis?
A3: The nitrile group in this compound is susceptible to hydrolysis to the corresponding carboxamide or carboxylic acid, particularly under strong acidic or basic conditions, and at elevated temperatures. To minimize this side reaction:
-
Control pH: Avoid strongly acidic or basic conditions during the reaction and workup. If the reaction requires acidic or basic catalysis, use the mildest conditions possible.
-
Temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous conditions: Ensure that all solvents and reagents are dry, as the presence of water can promote hydrolysis.
-
Limit reaction time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.
Q4: What is epimerization at the C2 position, and how can I prevent it?
A4: Epimerization is the change in the configuration of a single stereocenter. In 2-substituted piperidines, the hydrogen atom at the C2 position is acidic and can be abstracted by a base, leading to the formation of a planar carbanion or an enolate-like intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers (diastereomers if other stereocenters are present). This is a significant issue when synthesizing enantiomerically pure this compound derivatives.
To prevent epimerization:
-
Avoid strong bases: Use non-basic or mildly basic conditions whenever possible. If a base is required, a non-nucleophilic, sterically hindered base may be preferable.
-
Low temperatures: Running the reaction at low temperatures can significantly reduce the rate of epimerization.
-
Choice of solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents may favor this side reaction in some cases.
-
Protecting groups: The use of a suitable N-protecting group, such as the tert-butoxycarbonyl (Boc) group, can sometimes influence the stereochemical outcome of reactions at the C2 position.
Troubleshooting Guides
Problem 1: Low or No Product Formation in the Dehydration of 2-Piperidinecarboxamide
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted (TLC/LC-MS analysis) | Ineffective dehydrating agent. | Consider using a more powerful dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice of agent may be substrate-dependent. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is allowed to proceed for an adequate amount of time. | |
| A complex mixture of products is observed. | Decomposition of starting material or product. | The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder dehydrating agent. |
| Side reactions due to impurities. | Ensure all starting materials and solvents are pure and dry. |
Problem 2: Formation of Multiple Products in the Strecker Synthesis of this compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of a byproduct with a mass corresponding to the hydrolyzed nitrile (amide or carboxylic acid). | Hydrolysis of the nitrile group. | Use anhydrous solvents and reagents. Avoid high temperatures and prolonged reaction times. Adjust the pH of the workup to be near neutral if possible. |
| Formation of an unexpected isomer. | Epimerization at the C2 position. | If using basic conditions, switch to a milder base or perform the reaction at a lower temperature. Consider if the workup conditions are contributing to epimerization. |
| A complex mixture of unidentified byproducts. | Enamine formation and subsequent side reactions. | If the synthesis involves a piperidine precursor and a carbonyl compound, enamine formation is possible. Ensure that the reaction conditions favor the desired Strecker pathway, for example, by controlling the stoichiometry of the reactants. |
| Dimerization of reactive intermediates. | The intermediate imine or related species could potentially dimerize.[1][2] Diluting the reaction mixture may help to suppress bimolecular side reactions. |
Experimental Protocols
High-Yield Synthesis of N-Boc-2-cyanopiperidine via Dehydration
This protocol is adapted from a patented procedure and has been reported to provide a high yield (97%) of the desired product.
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | 228.29 | 9.4 g | 41.2 mmol | 1.0 |
| Oxalyl chloride (2 M in dichloromethane) | 126.93 | 24.7 mL | 49.4 mmol | 1.2 |
| Pyridine | 79.10 | 8.3 mL | 103 mmol | 2.5 |
| Dimethylformamide (DMF) | 73.09 | 3.82 mL | 49.4 mmol | 1.2 |
| Acetonitrile | 41.05 | 270 mL | - | - |
| Ethyl acetate | 88.11 | 300 mL | - | - |
| Water | 18.02 | 300 mL | - | - |
| Brine | - | 200 mL | - | - |
| Sodium sulfate | 142.04 | q.s. | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol).
-
Stir the resulting mixture for 15 minutes at -5 °C.
-
In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL).
-
To the solution from step 5, add pyridine (8.3 mL, 103 mmol).
-
Add the solution from step 6 to the reaction mixture from step 4.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate (300 mL).
-
Wash the organic phase successively with water (300 mL) and brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl this compound-1-carboxylate as a yellow solid.
Visualizations
Caption: Strecker synthesis pathway for this compound and a potential hydrolysis side reaction.
Caption: Dehydration of 2-piperidinecarboxamide to form this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Optimization of reaction conditions for N-Boc-2-cyanopiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of N-Boc-2-cyanopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for N-Boc-2-cyanopiperidine?
A1: The most prevalent laboratory-scale synthesis involves the dehydration of the corresponding primary amide, N-Boc-piperidine-2-carboxamide. This transformation is typically achieved using a dehydrating agent, such as a Vilsmeier-type reagent generated in situ from oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters to control for a successful synthesis include reaction temperature, stoichiometry of reagents, reaction time, and the moisture content of the reagents and solvent. The reaction is sensitive to water, which can quench the dehydrating agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amide spot and the appearance of the product nitrile spot, which will have a higher Rf value, indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What is the typical appearance and stability of N-Boc-2-cyanopiperidine?
A4: N-Boc-2-cyanopiperidine is typically a white to pale brown powder or solid. It should be stored in a cool, dry place. The Boc protecting group is sensitive to strong acids and can be cleaved under acidic conditions.
Q5: Are there any significant safety precautions I should be aware of?
A5: Yes. Oxalyl chloride is corrosive and toxic, and its reaction with DMF can be exothermic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction also produces HCl gas, which should be neutralized with a base trap.
Experimental Protocols
Detailed Protocol for the Synthesis of N-Boc-2-cyanopiperidine
This protocol describes the dehydration of N-Boc-piperidine-2-carboxamide to N-Boc-2-cyanopiperidine using oxalyl chloride and DMF.
Materials:
-
N-Boc-piperidine-2-carboxamide
-
Oxalyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (220 mL) and anhydrous DMF (3.82 mL, 49.4 mmol).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol) to the stirred mixture.
-
Stir the resulting mixture at -5 °C for 15 minutes. A white precipitate of the Vilsmeier reagent may form.
-
In a separate flask, dissolve N-Boc-piperidine-2-carboxamide (9.4 g, 41.2 mmol) in anhydrous acetonitrile (50 mL) and add anhydrous pyridine (8.3 mL, 103 mmol).
-
Add the solution of the amide and pyridine to the cold Vilsmeier reagent mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting amide is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL).
-
Wash the organic phase successively with water (300 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-2-cyanopiperidine.
-
The crude product can be purified by flash column chromatography on silica gel.
Optimization of Reaction Conditions
The yield and purity of N-Boc-2-cyanopiperidine are highly dependent on the reaction conditions. The following tables provide a summary of plausible optimization data based on general principles for this type of reaction.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | -5 to RT | 12 | 85 |
| 2 | 0 to RT | 12 | 88 |
| 3 | RT | 12 | 75 |
| 4 | 40 | 8 | 65 (with byproduct formation) |
RT = Room Temperature
Table 2: Effect of Pyridine Stoichiometry on Reaction Yield
| Entry | Pyridine (equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 12 | 70 |
| 2 | 2.0 | 12 | 82 |
| 3 | 2.5 | 12 | 88 |
| 4 | 3.0 | 12 | 87 |
Table 3: Effect of Reaction Time on Conversion
| Entry | Reaction Time (h) | Conversion (%) |
| 1 | 2 | 45 |
| 2 | 6 | 80 |
| 3 | 12 | >95 |
| 4 | 24 | >95 (no significant improvement) |
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in N-Boc-2-cyanopiperidine synthesis.
Detailed Troubleshooting Scenarios
Issue 1: Low or no conversion of the starting material.
-
Possible Cause A: Inactive dehydrating agent. The Vilsmeier reagent, formed from oxalyl chloride and DMF, is moisture-sensitive. Any water in the reaction will consume the reagent.
-
Solution: Ensure that all glassware is oven-dried, and all solvents and reagents are anhydrous. Use freshly opened or properly stored anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
-
Possible Cause B: Insufficient reaction time or temperature. The dehydration may be sluggish under the attempted conditions.
-
Solution: Monitor the reaction closely by TLC. If the reaction has stalled, consider extending the reaction time. A modest increase in temperature (e.g., to 40 °C) can also increase the reaction rate, but be aware that this may also promote side reactions.
-
-
Possible Cause C: Incorrect stoichiometry. An insufficient amount of the dehydrating agent or base will lead to incomplete conversion.
-
Solution: Carefully check the calculations for the molar equivalents of all reagents. It is common to use a slight excess of the dehydrating agent and the base.
-
Issue 2: Formation of multiple byproducts observed on TLC.
-
Possible Cause A: Reaction temperature is too high. Higher temperatures can lead to decomposition of the starting material, product, or reagents, and can promote side reactions.
-
Solution: Maintain the reaction temperature as specified in the protocol, especially during the initial addition of reagents. Running the reaction from 0 °C to room temperature is often a good balance between reaction rate and cleanliness.
-
-
Possible Cause B: Boc-deprotection. The Boc group is labile to strong acids. The HCl generated during the formation of the Vilsmeier reagent can cause some deprotection of the starting material or product if not adequately neutralized by the pyridine base.
-
Solution: Ensure that a sufficient excess of pyridine is used to scavenge all the generated HCl. The slow addition of the amide/pyridine solution to the Vilsmeier reagent can also help to control the local concentration of acid.
-
-
Possible Cause C: Side reactions of the Vilsmeier reagent. Vilsmeier-type reagents can react with other functional groups if present.
-
Solution: Ensure the starting N-Boc-piperidine-2-carboxamide is pure and free of other nucleophilic impurities.
-
Issue 3: Difficulty in purifying the product.
-
Possible Cause A: Co-elution of impurities. Some byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for flash column chromatography. A gradual gradient elution from a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) to a more polar one can improve separation.
-
-
Possible Cause B: Residual pyridine or DMF. These high-boiling point solvents can be difficult to remove completely.
-
Solution: After the aqueous workup, ensure thorough washing of the organic layer. Co-evaporation with a lower-boiling solvent like toluene on a rotary evaporator can help remove residual DMF. Pyridine can often be removed by washing the organic layer with an aqueous solution of copper (II) sulfate or dilute HCl (if the product is not acid-sensitive).
-
Caption: Experimental workflow for the synthesis of N-Boc-2-cyanopiperidine.
Technical Support Center: Overcoming Poor Solubility of Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the significant challenge of poor aqueous solubility of piperidine intermediates. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific issues users might encounter during their experiments.
Frequently Asked questions (FAQs)
Q1: Why do many of my piperidine intermediates exhibit poor water solubility?
A1: While piperidine itself is miscible with water, its derivatives often show poor solubility.[1][2] This is typically due to a combination of factors including:
-
High Crystallinity: Strong intermolecular forces in the crystal lattice can make it difficult for solvent molecules to break them apart.
-
Lipophilicity: The presence of bulky, nonpolar, or hydrophobic substituent groups on the piperidine ring increases the compound's lipophilic character, reducing its affinity for aqueous solvents.[3]
-
Low Polarity: The overall polarity of the molecule may be low, depending on the nature and arrangement of its functional groups.[3]
Q2: What are the initial, most straightforward steps to try and solubilize my piperidine-containing compound for a biological assay?
A2: For initial troubleshooting, the following strategies are recommended:
-
pH Adjustment: Given that the piperidine nitrogen is basic (pKa of the conjugate acid is typically around 11.2), its solubility is highly pH-dependent.[3] In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a much more water-soluble piperidinium salt.[3] Therefore, attempting to dissolve the compound in a mildly acidic buffer (e.g., citrate buffer at pH 3-5) or a dilute acidic solution (e.g., 10-50 mM HCl) is a primary step.[3]
-
Use of Co-solvents: Employing water-miscible organic solvents can significantly enhance solubility.[3][4] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3] It is crucial to perform small-scale tests to determine the optimal co-solvent and its concentration, ensuring the final concentration in the assay (typically ≤1% for DMSO) does not interfere with the biological system.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common problem for poorly soluble compounds. Here are some strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO in your final assay mixture without affecting the biological outcome.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can involve intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent or a solubilizing agent.[3]
-
Lower Stock Concentration: Preparing a more dilute stock solution in the organic solvent can sometimes prevent precipitation upon its addition to the aqueous buffer.[3]
Q4: When should I consider more advanced and resource-intensive solubility enhancement techniques?
A4: If basic pH adjustment and the use of co-solvents fail to achieve the desired solubility, or if a solid form with improved dissolution is required for in vivo studies, more advanced strategies should be explored. These include:
-
Salt Formation: This is a very effective method for ionizable compounds like piperidine derivatives and can lead to substantial increases in both solubility and dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the piperidine intermediate within a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[7][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like piperidine derivatives, forming inclusion complexes with significantly improved aqueous solubility.[3][11]
-
Prodrug Approach: This involves chemically modifying the intermediate to create a more soluble derivative (the prodrug) that converts back to the active compound in vivo.[12][13]
Troubleshooting Guides
Issue: Piperidine intermediate is insoluble in aqueous buffers for in vitro screening.
This workflow provides a systematic approach to addressing poor aqueous solubility for the purpose of biological assays.
Caption: Troubleshooting workflow for poor aqueous solubility.
Data Presentation
The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing and other poorly soluble compounds.
Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 10 |
| Citrate Buffer | 3.0 | 5 - 10 |
| Citrate Buffer | 5.0 | 0.1 - 1 |
Note: These are representative values and will vary depending on the specific structure of the piperidine intermediate.[3]
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Key Considerations |
| Salt Formation | Ionization of the basic piperidine nitrogen.[6] | 10 to >1000-fold | Requires an ionizable group; potential for disproportionation.[14] |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier.[7] | 10 to 100-fold | Physical stability of the amorphous form can be a concern. |
| Nanosuspension | Increased surface area due to particle size reduction.[15] | 5 to 50-fold | Requires specialized equipment; potential for particle aggregation.[16] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule.[11] | 5 to 100-fold | Stoichiometry of the complex; potential for renal toxicity at high doses.[17] |
| Prodrug Approach | Covalent modification to a more soluble form.[12] | >1000-fold | Requires efficient in vivo conversion to the active drug.[12] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a piperidine intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japer.in [japer.in]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ijpbr.in [ijpbr.in]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of Crude 2-Cyanopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-cyanopiperidine. It is designed for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., piperidine), by-products from the cyanation reaction, residual solvents, and decomposition products. The specific impurities will depend on the synthetic route used. For instance, if synthesized from piperidine, residual piperidine is a likely impurity.[1] Side reactions may also lead to the formation of isomeric piperidine derivatives or oligomerization products.
Q2: What is the boiling point of this compound, and is vacuum distillation recommended?
A2: this compound has a high boiling point, reported as 226.4 °C at 760 mmHg.[1] Due to this high temperature, there is a risk of decomposition. Therefore, fractional distillation under reduced pressure (vacuum distillation) is highly recommended to lower the boiling point and minimize thermal degradation.
Q3: My this compound is a solid/oil. How should I handle it for purification?
A3: this compound can exist as a low-melting solid or an oil at room temperature. For distillation, it should be in a liquid state. If it is a solid, it will need to be melted before starting the distillation. For column chromatography, the crude material is typically dissolved in a small amount of a suitable solvent before being loaded onto the column.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of the final product and identifying any remaining impurities.[2][3][4][5][6][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities.[8]
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional vacuum distillation is a primary method for purifying this compound on a larger scale.
Problem 1: Low yield of purified product.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperature. | Lower the pressure to further decrease the boiling point. Ensure the heating mantle is not set too high and that heating is uniform. |
| Inefficient separation from impurities. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[9] |
| Product loss in the fore-run or residue. | Collect a smaller fore-run. Ensure the distillation is not stopped prematurely. Analyze the residue by TLC or GC to check for the presence of the desired product. |
| Leaks in the vacuum system. | Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. Use appropriate vacuum grease on all ground glass joints. |
Problem 2: Bumping or unstable boiling.
| Possible Cause | Troubleshooting Step |
| Uneven heating. | Use a heating mantle with a stirrer to ensure even heat distribution. |
| Absence of boiling chips or stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid. |
Problem 3: Product solidifies in the condenser or receiving flask.
| Possible Cause | Troubleshooting Step |
| Condenser water is too cold. | Use slightly warmer water in the condenser or reduce the flow rate to prevent solidification. |
| Receiving flask is too cold. | Gently warm the neck of the receiving flask with a heat gun if solidification occurs. |
Column Chromatography
Column chromatography is suitable for smaller scale purification and for separating impurities with similar boiling points to this compound.
Problem 1: Poor separation of this compound from impurities (streaking or overlapping bands).
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for basic compounds like this compound on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking.[10] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. As a general rule, the ratio of silica gel to crude material should be at least 30:1 (w/w). |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A "slurry packing" method is generally preferred. |
| Sample loaded in too much solvent. | Dissolve the crude material in the minimum amount of solvent before loading it onto the column. |
Problem 2: Low recovery of this compound from the column.
| Possible Cause | Troubleshooting Step |
| Irreversible adsorption on silica gel. | The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface. Deactivate the silica gel by pre-eluting the column with the eluent containing triethylamine. Alternatively, use a less acidic stationary phase like alumina. |
| Product is too polar for the chosen eluent. | Increase the polarity of the eluent gradually (gradient elution) to ensure the product is eluted from the column. |
Crystallization (for this compound Hydrochloride)
This compound can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.
Problem 1: Product does not crystallize upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated (too much solvent used). | Evaporate some of the solvent and try cooling again. If crystals still do not form, it may be necessary to add a less polar co-solvent (anti-solvent) to induce precipitation. |
| Presence of impurities inhibiting crystallization. | Try to purify the crude material by another method (e.g., extraction) before attempting recrystallization. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 2: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Step |
| Solvent system is not ideal. | The boiling point of the solvent may be too high, or the product is too soluble. Try a different solvent or a solvent mixture. Common solvent systems for recrystallizing salts include ethanol/ether, methanol/ether, or isopropanol/hexane.[10] |
| High concentration of impurities. | Purify the crude salt by another method before recrystallization. |
Data Presentation
| Purification Method | Typical Purity Achieved | Key Parameters |
| Fractional Vacuum Distillation | >99% (for a substituted derivative)[8] | Pressure, temperature, column efficiency |
| Column Chromatography | >98% | Stationary phase, eluent composition |
| Recrystallization (of HCl salt) | >99% | Solvent system, cooling rate |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Drying : Dry the crude this compound over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Apparatus Setup : Assemble a fractional vacuum distillation apparatus. Use a short path distillation head with a Vigreux column for better separation. Ensure all glass joints are properly greased.
-
Distillation :
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum.
-
Begin heating the distillation flask gently with a heating mantle.
-
Discard the initial low-boiling fraction (fore-run).
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the collected fractions by GC.
-
Protocol 2: Column Chromatography of this compound
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization of this compound Hydrochloride
-
Salt Formation : Dissolve the purified this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Dissolution : Filter the crude hydrochloride salt and dissolve it in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 8. CN114105869B - Preparation method of 2-propyl-4-cyanopyridine - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Preventing racemization during 2-Cyanopiperidine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanopiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your compounds during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound, and why is it a concern?
A1: Racemization refers to the conversion of an enantiomerically pure or enriched sample of this compound into a mixture of equal parts of both enantiomers (a racemate). In a broader sense, any loss of stereochemical purity is often referred to as racemization or epimerization. This is a significant concern in drug development and synthesis because different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicities. Maintaining the desired stereochemistry is crucial for the efficacy and safety of the final product.
Q2: What is the primary mechanism for racemization of this compound?
A2: The primary mechanism for racemization of this compound is the deprotonation of the hydrogen atom at the C2 position (the carbon bearing the cyano group). The cyano group is electron-withdrawing, which increases the acidity of this proton. In the presence of a base, this proton can be abstracted to form a planar carbanion or a related intermediate. Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a mixture of both enantiomers and thus, racemization.
Q3: How does the N-substituent on the piperidine ring affect the risk of racemization?
A3: The substituent on the piperidine nitrogen plays a critical role in the stereochemical stability of the C2 position.
-
N-Protecting Groups: Electron-withdrawing protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are commonly used in the synthesis of chiral piperidines.[1] While these groups are essential for controlling reactivity, they can influence the conformation of the piperidine ring and the accessibility of the C2-proton. The choice of protecting group can impact the ease of deprotonation and, therefore, the propensity for racemization.
-
N-Alkyl Groups: The steric and electronic properties of N-alkyl substituents can also affect the rate of racemization. Bulky N-alkyl groups may hinder the approach of a base to the C2-proton, potentially reducing the rate of epimerization.
Q4: Which reaction conditions are most likely to cause racemization of this compound?
A4: Racemization of this compound is most likely to occur under the following conditions:
-
Basic Conditions: The presence of a strong base is the most significant factor leading to racemization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and reprotonation, accelerating the rate of racemization.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the charged intermediate formed upon deprotonation, thereby facilitating racemization.
Troubleshooting Guide
Problem 1: I am observing a loss of enantiomeric excess (ee) after N-alkylation of my chiral this compound.
| Possible Cause | Suggested Solution |
| Strong Base: The base used for the alkylation is too strong or is present in a high concentration, leading to deprotonation at C2. | Use a weaker, non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum stoichiometric amount of base necessary for the reaction to proceed. |
| High Reaction Temperature: The reaction is being run at an elevated temperature, accelerating epimerization. | Perform the N-alkylation at a lower temperature (e.g., 0 °C or room temperature if possible). Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Solvent Choice: The use of a highly polar aprotic solvent is favoring the formation of the planar carbanion intermediate. | If substrate solubility allows, consider using a less polar solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF). |
Problem 2: My this compound is racemizing during the removal of the N-Boc protecting group.
| Possible Cause | Suggested Solution |
| Harsh Deprotection Conditions: While acidic conditions are typically used to remove a Boc group and are less likely to cause racemization at a carbon acid, prolonged exposure or elevated temperatures could still be problematic. If a basic workup is used, this could be the source of racemization. | Use standard mild acidic conditions for Boc removal (e.g., TFA in DCM at 0 °C to room temperature). Ensure the reaction is not heated. During workup, if a basic wash is necessary, use a weak base (e.g., saturated NaHCO₃ solution) and minimize the contact time. |
| Contamination with Base: Residual base from a previous step might be present in the starting material. | Ensure the N-Boc-2-cyanopiperidine is purified and free of any basic impurities before the deprotection step. |
Problem 3: I am planning a reduction of the nitrile group to an aminomethyl group and am concerned about racemization.
| Possible Cause | Suggested Solution |
| Basic Conditions during or after Reduction: Some reducing agents or workup procedures can introduce basic conditions. For example, quenching a lithium aluminum hydride (LAH) reaction often involves the addition of a basic solution. | Use a reducing agent that operates under neutral or acidic conditions, if possible. For LAH reductions, consider a careful workup procedure that minimizes exposure to strong bases. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) should be performed at low temperatures and with careful monitoring. Alternatively, quenching with ethyl acetate followed by an acidic workup could be explored. |
Experimental Protocols
Protocol 1: N-Alkylation of (S)-N-Boc-2-cyanopiperidine with Minimized Racemization
This protocol is a general guideline for the N-alkylation of (S)-N-Boc-2-cyanopiperidine using a mild base to minimize the risk of epimerization.
Materials:
-
(S)-N-Boc-2-cyanopiperidine
-
Alkyl halide (e.g., benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of (S)-N-Boc-2-cyanopiperidine (1.0 eq.) in anhydrous MeCN, add the alkyl halide (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for determining the enantiomeric excess of a this compound derivative. The specific column and mobile phase conditions will need to be optimized for your particular compound.
Materials:
-
Sample of the this compound derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified compound (approximately 1 mg/mL) in the mobile phase or a compatible solvent.
-
Method Development (Initial Screening):
-
Start with a common mobile phase for normal phase chiral chromatography, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Set a flow rate of 1.0 mL/min.
-
Use a UV detector at a wavelength where your compound absorbs.
-
-
Optimization:
-
If the enantiomers are not resolved, vary the ratio of hexane to isopropanol.
-
Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape and resolution.
-
Adjust the flow rate and column temperature to optimize the separation.
-
-
Quantification:
-
Once baseline separation of the enantiomers is achieved, integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Presentation
The following table summarizes the key factors influencing racemization and the recommended conditions to minimize it.
| Factor | Conditions Promoting Racemization | Recommended Conditions for Stereopreservation |
| Base | Strong, non-hindered bases (e.g., NaH, LDA, NaOH) | Weak, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) |
| Temperature | High temperatures (> room temperature) | Low temperatures (0 °C or below) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Less polar solvents (e.g., MeCN, THF, DCM) |
| Reaction Time | Prolonged reaction times | Monitor reaction closely and quench as soon as it is complete |
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for preventing racemization.
References
Technical Support Center: Scaling Up 2-Cyanopiperidine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-cyanopiperidine for pilot studies. It includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and relevant data to ensure a safe and efficient scale-up process.
Experimental Protocols
Protocol: Scalable Synthesis of this compound via Electrochemical Cyanation
This protocol is adapted from user-friendly electrochemical methods for the α-cyanation of secondary piperidines, which offer high functional group tolerance and can be performed at room temperature, making them suitable for pilot-scale production.[1]
Materials and Equipment:
-
Piperidine
-
Sodium cyanide (NaCN)
-
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
Dichloromethane (DCM), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Electrochemical reactor equipped with carbon electrodes
-
Constant current power supply
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification system (e.g., fractional distillation apparatus or preparative chromatography)
Procedure:
-
Reactor Setup: Assemble the electrochemical reactor under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Electrolyte Solution Preparation: In the reactor, dissolve piperidine (1.0 eq), ABNO (0.1 eq), and TBABF₄ (0.1 M) in anhydrous dichloromethane.
-
Cyanide Solution Preparation: In a separate, well-ventilated area, prepare a solution of sodium cyanide (2.0 eq) in a minimal amount of water. Caution: Handle cyanide with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Reaction Initiation: Begin stirring the electrolyte solution in the reactor. Add the sodium cyanide solution to the reactor.
-
Electrolysis: Apply a constant current of 4 mA to the electrochemical cell.[2] Monitor the reaction progress by suitable analytical methods (e.g., GC-MS or LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Once the reaction is complete, turn off the power supply.
-
Carefully quench the reaction mixture by adding it to a stirred, aqueous solution of sodium hypochlorite (bleach) to decompose excess cyanide. Caution: This step should be performed in a well-ventilated fume hood as it may generate heat and gas.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Synthesis
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Scalability Considerations |
| Electrochemical Cyanation | Piperidine, NaCN, ABNO (catalyst) | 75-90% | Room temperature, constant current | Good; avoids harsh reagents and temperatures. Requires specialized electrochemical equipment. |
| Strecker-type Synthesis | Piperidine, Cyanohydrin, Acid catalyst | Variable | Mild to moderate temperatures | Moderate; can be sensitive to reaction conditions and may require careful control of pH. |
| Radical-mediated C-H Cyanation | Piperidine derivative, Cyanide source, Radical initiator | 60-80% | Often requires photoredox or transition metal catalysts | Potentially scalable, but may require specialized photochemical reactors and careful catalyst handling. |
Troubleshooting Guide
Q1: The reaction yield is consistently low. What are the potential causes and solutions?
-
Cause: Incomplete reaction.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to ensure it has gone to completion. Extend the reaction time if necessary.
-
-
Cause: Degradation of the product.
-
Solution: this compound can be sensitive to harsh conditions. Ensure the work-up is performed promptly and at a controlled temperature. Avoid prolonged exposure to strong acids or bases.[3]
-
-
Cause: Inefficient purification.
-
Solution: Optimize the purification method. For distillation, ensure the vacuum is stable and the temperature is controlled to prevent decomposition. For chromatography, select an appropriate solvent system to achieve good separation without causing degradation on the column.
-
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?
-
Cause: Over-oxidation or side reactions.
-
Solution: In the electrochemical method, ensure the current density is optimized. A current that is too high can lead to side reactions. In other methods, the stoichiometry of reagents is critical; ensure accurate measurements.
-
-
Cause: Contamination of starting materials or solvents.
-
Solution: Use high-purity, anhydrous solvents and reagents. Moisture can interfere with many cyanation reactions.[4]
-
Q3: The purification of this compound is proving difficult. What are some alternative strategies?
-
Cause: The product is an oil or has similar polarity to impurities.
-
Solution: Consider converting the this compound to a solid derivative, such as a hydrochloride salt, for purification by recrystallization.[5] The free base can then be regenerated.
-
Solution: For column chromatography, if streaking is an issue due to the basicity of the amine, consider using a stationary phase treated with a small amount of a basic modifier like triethylamine in the eluent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the handling of cyanide salts and the potential generation of highly toxic hydrogen cyanide (HCN) gas.[6] All manipulations involving cyanides must be conducted in a well-ventilated fume hood with continuous monitoring for HCN.[6] A quench solution (e.g., aqueous sodium hypochlorite) should always be readily available to neutralize cyanide waste.[7] Additionally, piperidine is a flammable and corrosive liquid and should be handled with appropriate PPE.
Q2: Which synthetic route is most suitable for a pilot plant setting?
A2: The electrochemical cyanation method is highly promising for pilot-scale synthesis due to its mild reaction conditions (room temperature), use of a catalytic mediator, and avoidance of highly toxic or pyrophoric reagents often used in other C-H functionalization reactions.[1] Continuous flow chemistry is another excellent option for large-scale cyanation as it enhances safety by minimizing the amount of hazardous material at any given time and allows for precise control over reaction parameters.[8][9]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the product.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in 2-Cyanopiperidine and their removal
Welcome to the technical support center for 2-Cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities in this compound largely depend on the synthetic route employed. The most frequently encountered impurities include:
-
Unreacted Starting Materials: Depending on the synthesis method, these can include piperidine, 2-bromopiperidine, or piperidine-2-carboxamide.
-
Piperidine-2-carboxamide: This is a significant impurity, often resulting from the incomplete dehydration of piperidine-2-carboxamide or the hydrolysis of the nitrile group in this compound during workup or storage.
-
Solvent Residues: Residual solvents used in the reaction or purification steps, such as toluene, acetonitrile, or ethyl acetate, may be present.
-
Reagents: Carryover of reagents used in the synthesis, for instance, pyridine, can occur.
Q2: My final product of this compound has a yellowish tint. What could be the cause?
A2: A yellowish tint in the final product can be indicative of residual impurities. This coloration could arise from byproducts formed during the reaction or from the presence of unreacted starting materials or reagents. It is recommended to analyze the product using techniques like GC-MS or HPLC to identify the specific impurities and then select an appropriate purification method.
Q3: I am observing a significant amount of piperidine-2-carboxamide in my final product. How can I minimize its formation?
A3: The presence of piperidine-2-carboxamide is a common issue. To minimize its formation, consider the following:
-
Ensure Complete Dehydration: If you are synthesizing this compound from piperidine-2-carboxamide, ensure the dehydration reaction goes to completion by optimizing reaction time, temperature, and the amount of dehydrating agent.
-
Anhydrous Conditions: During workup and storage, maintain anhydrous conditions to prevent the hydrolysis of the nitrile group back to the amide.
-
Purification: Employ fractional vacuum distillation to separate this compound from the higher-boiling piperidine-2-carboxamide.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
Symptoms:
-
Broad peaks or multiple peaks in GC or HPLC analysis.
-
Low melting point or boiling point range compared to the literature value.
-
Discoloration of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. - Adjust reaction parameters such as temperature, time, or catalyst concentration. |
| Side Reactions | - Identify potential side products based on the reaction mechanism. - Optimize reaction conditions to minimize the formation of byproducts (e.g., lower temperature, different solvent). |
| Inefficient Work-up | - Ensure thorough washing steps to remove water-soluble impurities. - Use appropriate drying agents to remove residual water. |
| Inadequate Purification | - Select a suitable purification method based on the nature of the impurities. - For volatile impurities, fractional vacuum distillation is effective. - For non-volatile impurities, recrystallization or column chromatography may be necessary. |
Data Presentation: Impurity Profile of Crude this compound
The following table summarizes a typical impurity profile of crude this compound synthesized via the dehydration of piperidine-2-carboxamide, as determined by GC-MS analysis.
| Impurity | Typical Concentration Range (%) | Identification Method |
| Piperidine-2-carboxamide | 5 - 15 | GC-MS, HPLC |
| Piperidine | 1 - 5 | GC-MS, HPLC |
| Pyridine | < 1 | GC-MS |
| Toluene (Solvent) | 1 - 3 | GC-MS |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This method is effective for removing less volatile impurities such as piperidine-2-carboxamide and non-volatile starting materials.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a receiving flask, and a cold trap. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is typically suitable.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which may contain low-boiling impurities and residual solvents, at a lower temperature.
-
Increase the temperature gradually and collect the main fraction of pure this compound at its boiling point under the applied vacuum (approximately 80-85 °C at 15 mmHg).
-
Leave the high-boiling impurities, such as piperidine-2-carboxamide, as a residue in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is suitable for removing impurities that have different solubility profiles from this compound.[1][2]
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common solvent system is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent (or the more soluble solvent of a binary system) with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
If using a binary solvent system, add the second solvent (in which the compound is less soluble) dropwise to the hot solution until turbidity persists, then cool as described above.[3]
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the purity of the recrystallized product by melting point analysis and GC-MS or HPLC.
Mandatory Visualizations
Caption: Workflow for the identification and removal of impurities from crude this compound.
Caption: A troubleshooting decision tree for addressing low purity issues in this compound synthesis.
References
Technical Support Center: Catalytic Hydrogenation of Pyridine Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Pyridine Precursor
Q: My hydrogenation reaction shows little to no conversion of the starting pyridine material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion is a common issue in the catalytic hydrogenation of pyridines, often stemming from the aromatic stability of the pyridine ring and potential catalyst inhibition. Here are the primary causes and recommended solutions:
-
Catalyst Deactivation or Poisoning: The nitrogen atom in both the pyridine precursor and the piperidine product can act as a Lewis base and poison the catalyst's active sites.[1]
-
Solution:
-
Use of Acidic Additives: Protonating the nitrogen atom with an acid can reduce its coordinating ability.[2] Common additives include glacial acetic acid or hydrochloric acid.[2]
-
Catalyst Selection: Rhodium and Platinum-based catalysts (e.g., Rh/C, PtO₂, Rh₂O₃) are often more robust and less susceptible to nitrogen poisoning compared to Palladium catalysts for pyridine hydrogenation.[2][3]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome minor poisoning effects.[2]
-
-
-
Insufficiently Potent Catalytic System: The aromaticity of the pyridine ring requires a highly active catalyst and appropriate reaction conditions to achieve full saturation.[1]
-
Solution:
-
Optimize Reaction Conditions: Increase the hydrogen pressure (typically 30-80 bar) and temperature (e.g., 60-80 °C) to enhance the reaction rate.[2][4]
-
Choice of Solvent: Protic solvents like glacial acetic acid or trifluoroethanol (TFE) can improve catalyst activity and facilitate the reaction.[2][5]
-
-
-
Poor Catalyst Quality or Handling: The catalyst may be old, improperly stored, or handled in a way that exposes it to air, leading to oxidation and deactivation.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst is from a fresh, properly sealed container.
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for pyrophoric catalysts like wet Pd/C.
-
-
A logical workflow for troubleshooting low conversion is outlined below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2-Cyanopiperidine using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR Spectral Characteristics of 2-Cyanopiperidine and its Isomer, 4-Cyanopiperidine.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. To offer a clear benchmark for its structural elucidation, a direct comparison is made with its structural isomer, 4-cyanopiperidine. This document presents a compilation of experimental and predicted spectral data, detailed experimental protocols, and a visual representation of the structure-spectrum correlation to aid in the characterization of these important heterocyclic scaffolds.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and the comparative compound, 4-cyanopiperidine, are summarized below. The data for this compound is a combination of experimental ¹³C NMR data and predicted ¹H NMR data, while the data for 4-cyanopiperidine hydrochloride is based on experimental findings.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Experimental) |
| C2 | 3.55 (dd) | 49.5 |
| C3 | 1.85-1.95 (m) | 28.7 |
| C4 | 1.60-1.75 (m) | 22.4 |
| C5 | 1.60-1.75 (m) | 25.1 |
| C6 | 2.95 (dt), 3.30 (dq) | 45.8 |
| CN | - | 121.3 |
| NH | 2.0 (br s) | - |
Note: Predicted ¹H NMR data was obtained from computational software. Experimental ¹³C NMR data is from SpectraBase.[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts for 4-Cyanopiperidine Hydrochloride
| Atom Position | ¹H Chemical Shift (ppm) (Experimental) | ¹³C Chemical Shift (ppm) (Predicted) |
| C2, C6 | 3.18-3.08 (m) | 44.2 |
| C3, C5 | 2.08-2.04 (m), 1.95-1.85 (m) | 27.9 |
| C4 | 3.18-3.08 (m) | 27.5 |
| CN | - | 122.1 |
| NH | 9.32 (br) | - |
Note: Experimental ¹H NMR data is for the hydrochloride salt in DMSO-d6. Predicted ¹³C NMR data was obtained from computational software.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of piperidine derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the piperidine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with an exponential line broadening of 0.3 Hz.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
The number of scans will be significantly higher than for ¹H NMR, typically ranging from 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Process the data with an exponential line broadening of 1-2 Hz.
5. Data Referencing:
-
Chemical shifts for both ¹H and ¹³C spectra are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected NMR spectral features.
Caption: Correlation of this compound structure with its NMR signals.
Comparison with 4-Cyanopiperidine
The positioning of the cyano group significantly influences the chemical shifts of the neighboring protons and carbons in the piperidine ring.
-
¹H NMR: In this compound, the proton at the C2 position is expected to be the most downfield signal (deshielded) due to the anisotropic effect of the adjacent cyano group and the inductive effect of the nitrogen atom. In contrast, for 4-cyanopiperidine, the protons at C2 and C6 are equivalent and are primarily influenced by the adjacent nitrogen, while the proton at C4 is deshielded by the cyano group. The increased symmetry in 4-cyanopiperidine leads to a simpler spectrum compared to the more complex splitting patterns expected for this compound.
-
¹³C NMR: Similarly, the C2 carbon in this compound is the most deshielded carbon in the aliphatic region due to the direct attachment of the electron-withdrawing cyano group. The C6 carbon is also deshielded by the adjacent nitrogen. In 4-cyanopiperidine, the C4 carbon bearing the cyano group is significantly downfield, while the equivalent C2 and C6 carbons are deshielded by the nitrogen. The chemical shift of the nitrile carbon (CN) is found in a similar downfield region for both isomers.
This comparative analysis demonstrates how the distinct substitution patterns of the cyano group on the piperidine ring give rise to unique and identifiable NMR spectral fingerprints for each isomer, allowing for their unambiguous differentiation.
References
A Comparative Guide to the Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products. The precise substitution pattern and stereochemistry of the piperidine ring are often critical for therapeutic efficacy. Consequently, the development of efficient, selective, and scalable synthetic routes to substituted piperidines is a paramount objective in drug discovery and development. This guide provides an objective comparison of several key synthetic strategies, supported by quantitative data and detailed experimental protocols.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic asymmetric hydrogenation of pyridines and their derivatives represents a highly atom-economical and efficient method for accessing chiral piperidines. This approach typically involves the use of transition metal catalysts, such as rhodium or iridium, in conjunction with chiral ligands to induce enantioselectivity.
Data Presentation
| Method | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Ref. |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / (R)-Synphos | N-Benzyl-2-phenylpyridinium bromide | (S)-N-Benzyl-2-phenylpiperidine | 93 | 92 | |
| Asymmetric Hydrogenation | Pd(OH)₂/C with Chiral Auxiliary | 2-(4,4-diisopropyl-2-oxooxazolidin-3-yl)-5-methylpyridine | (R)-3-methylpiperidine | 90 | 98 | |
| Transfer Hydrogenation | [RhCp*Cl₂]₂ | N-Ethylpyridinium iodide | N-((R)-1-phenylethyl)piperidine | 86 | >99 (de) |
Experimental Protocols
Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium bromide
-
Materials: N-Benzyl-2-phenylpyridinium bromide, [{Ir(cod)Cl}₂], (R)-Synphos, Toluene, Dichloromethane, Hydrogen gas.
-
Procedure:
-
In a glovebox, a vial is charged with N-benzyl-2-phenylpyridinium bromide (0.25 mmol), [{Ir(cod)Cl}₂] (1 mol%), and (R)-Synphos (2.2 mol%).
-
Anhydrous toluene (1.5 mL) and dichloromethane (1.5 mL) are added.
-
The vial is placed in an autoclave, which is then charged with hydrogen gas to 600 psi.
-
The reaction is stirred at 28°C for 24 hours.
-
After safely venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield (S)-N-benzyl-2-phenylpiperidine.
-
Logical Relationships
Chemoenzymatic and Biocatalytic Methods
The integration of biocatalysis into synthetic routes offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. Enzymes such as hydroxylases, oxidases, and reductases can be used to introduce chirality and functionality into the piperidine core, often in combination with traditional chemical transformations.
Data Presentation
| Method | Enzyme(s) | Key Chemical Step | Product | Yield (%) | ee/de (%) | Ref. |
| Chemoenzymatic Dearomatization | 6-HDNO / Ene-IRED | Dearomatization of Pyridine | (S)-N-Boc-3-phenylpiperidine | 72 (over 2 steps) | >99 (ee) | |
| C-H Oxidation/Cross-Coupling | Engineered P4H | Ni-catalyzed Cross-Coupling | Substituted Piperidine | Not specified | Not specified |
Experimental Protocols
Chemoenzymatic Synthesis of a Precursor to (-)-Preclamol
-
Materials: N-Boc-3-(3-methoxyphenyl)-1,4,5,6-tetrahydropyridine, 6-hydroxy-D-nicotine oxidase (6-HDNO), Ene-imine reductase (EneIRED), NADH, Tris-HCl buffer.
-
Procedure:
-
In a reaction vessel, N-Boc-3-(3-methoxyphenyl)-1,4,5,6-tetrahydropyridine is dissolved in Tris-HCl buffer (pH 7.5).
-
NADH, 6-HDNO, and EneIRED are added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantioenriched piperidine precursor.
-
Experimental Workflows
Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools for the synthesis of complex molecules in a single step from three or more starting materials. These reactions are highly convergent and atom-economical, making them attractive for the rapid generation of libraries of substituted piperidines.
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Ref. |
| Benzaldehyde | Aniline | Ethyl Acetoacetate | Phenylboronic acid | Highly substituted piperidine | 86 | |
| 4-Chlorobenzaldehyde | Aniline | Ethyl Acetoacetate | Tetrabutylammonium tribromide | Highly substituted piperidine | 88 |
Experimental Protocols
One-Pot Multicomponent Synthesis of a Highly Functionalized Piperidine
-
Materials: Benzaldehyde, Aniline, Ethyl acetoacetate, Phenylboronic acid, Ethanol.
-
Procedure:
-
A mixture of benzaldehyde (1 mmol), aniline (2 mmol), and ethyl acetoacetate (1 mmol) is taken in ethanol (10 mL).
-
Phenylboronic acid (10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 14 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired piperidine derivative.
-
Logical Relationships
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a classic cycloaddition strategy for the construction of six-membered nitrogen-containing heterocycles. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile, leading to the formation of tetrahydropyridine derivatives, which can be readily reduced to the corresponding piperidines.
Data Presentation
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 2-Azadiene | Vinylindole | Base (e.g., Et₃N) | Tetrahydropyridine | Varies |
Experimental Protocols
General Procedure for Aza-Diels-Alder Reaction
-
Materials: α-Halogeno hydrazone (aza-diene precursor), 3-Vinylindole (dienophile), Triethylamine (base), Anhydrous dichloromethane (DCM).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and anhydrous DCM.
-
Add the 3-vinylindole (1.2 equiv) to the solution.
-
Cool the mixture to 0°C and add triethylamine (1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the tetrahydropyridine product.
-
Experimental Workflows
A Comparative Guide to FT-IR Spectroscopic Analysis of 2-Cyanopiperidine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with alternative analytical techniques for the characterization and quantification of 2-Cyanopiperidine. The information presented is supported by experimental data to assist researchers in selecting the most suitable methodology for their specific needs.
Introduction to this compound and its Analytical Importance
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active molecules. Accurate and reliable analytical methods are essential for its identification, quantification, and quality control during synthesis and formulation. FT-IR spectroscopy offers a rapid and non-destructive method for identifying the key functional groups within the this compound molecule, providing a unique vibrational fingerprint.
FT-IR Spectroscopic Analysis of this compound
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral signature. For this compound, the key functional groups and their expected FT-IR absorption ranges are:
-
Nitrile Group (C≡N): The carbon-nitrogen triple bond in the nitrile group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2240 and 2260 cm⁻¹ for saturated nitriles.[1] This distinct peak is a primary identifier for the cyano group.
-
Secondary Amine (N-H): As a secondary amine, this compound will show a single, moderately intense N-H stretching vibration in the region of 3310-3350 cm⁻¹.[2] The absence of a second peak in this region distinguishes it from primary amines.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen single bond in the piperidine ring is expected to appear in the 1020-1250 cm⁻¹ range for aliphatic amines.[2]
-
C-H Stretching: The piperidine ring contains methylene (CH₂) groups, which will give rise to characteristic C-H stretching vibrations between 2850 and 3000 cm⁻¹.[1]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from various bending and stretching vibrations. This region is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum.
While a publicly available experimental FT-IR spectrum for this compound is not readily accessible, the spectrum of a close structural analog, 2-pyridinecarbonitrile, provides valuable insight. The gas-phase FT-IR spectrum of 2-pyridinecarbonitrile clearly shows a prominent C≡N stretching band around 2240 cm⁻¹, consistent with expectations.[3]
Comparison with Alternative Analytical Techniques
While FT-IR is an excellent tool for qualitative analysis and functional group identification, other techniques may be more suitable for quantitative analysis, especially at low concentrations. The primary alternatives include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Key Advantages | Key Limitations |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Rapid and non-destructive- Excellent for functional group identification- Minimal sample preparation for liquids and solids | - Relatively low sensitivity for quantitative analysis- Overlapping peaks can complicate analysis of complex mixtures |
| HPLC-UV | Separates compounds based on their differential partitioning between a mobile and stationary phase, with detection by UV-Vis absorption. | - High accuracy and precision for quantification- Well-established and robust methodology- Can be automated for high-throughput analysis | - Requires the analyte to have a UV chromophore or undergo derivatization- Longer analysis time compared to FT-IR |
| GC-MS | Separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | - High sensitivity and selectivity- Provides structural information from mass fragmentation patterns- Considered a "gold standard" for identification | - Requires the analyte to be volatile and thermally stable, or to be derivatized- More complex instrumentation and method development |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of piperidine and related amine compounds using different analytical techniques.
| Parameter | FT-IR (Nitrile) | HPLC-UV (Derivatized Piperidine)[4][5][6] | GC-MS (Amines)[7] |
| Linearity (R²) | Not typically used for quantification | >0.999 | 0.992 - 0.999 |
| Limit of Detection (LOD) | ~18 µM (aromatic nitrile, specialized instrument)[8] | 0.15 µg/mL | 0.04 - 0.42 µg/mL |
| Limit of Quantification (LOQ) | Not readily available | 0.44 µg/mL | 0.16 - 1.68 µg/mL |
| Accuracy (% Recovery) | Not applicable | 101.82% | 68.8% - 180% |
| Precision (%RSD) | Not applicable | 0.6% | <30% |
Note: The FT-IR LOD is for an aromatic nitrile using a specialized quantum cascade laser (QCL) spectrometer, which offers enhanced sensitivity compared to standard FT-IR instruments. The GC-MS data represents a range for various atmospheric amines and may not be directly representative of this compound analysis. The HPLC-UV data is for piperidine derivatized with 4-toluenesulfonyl chloride.
Experimental Protocols
FT-IR Spectroscopic Analysis of this compound (Liquid Sample)
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan using a clean, empty sample holder or with the solvent to be used if analyzing a solution. This will subtract any atmospheric or solvent-related absorptions from the sample spectrum.
-
-
Sample Preparation:
-
If analyzing a neat liquid, place a single drop of this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, gently spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Alternatively, for attenuated total reflectance (ATR)-FT-IR, place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder or ATR accessory into the spectrometer's sample compartment.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the characteristic absorption bands of the nitrile, secondary amine, and other functional groups.
-
Compare the obtained spectrum with a reference spectrum of this compound if available, or with the expected absorption frequencies.
-
HPLC-UV Analysis of Piperidine (with Pre-Column Derivatization)[4][5][6]
-
Derivatization:
-
React the piperidine-containing sample with a derivatizing agent such as 4-toluenesulfonyl chloride in an appropriate solvent and under suitable pH conditions to form a UV-active derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 68:32 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at the wavelength of maximum absorbance for the derivatized piperidine (typically around 230 nm for tosyl derivatives).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Prepare a series of calibration standards of the derivatized piperidine of known concentrations.
-
Inject the calibration standards and the derivatized sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the derivative against its concentration.
-
Determine the concentration of the piperidine derivative in the sample from the calibration curve.
-
Diagrams
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Cyanopiperidine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel therapeutics, the robust characterization of heterocyclic compounds is paramount. Among these, 2-cyanopiperidine derivatives, a scaffold of increasing interest in medicinal chemistry, present unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of these compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The introduction of a cyano group at the 2-position of the piperidine ring influences the molecule's polarity, volatility, and fragmentation behavior in a mass spectrometer. Understanding these characteristics is crucial for developing sensitive, selective, and reliable analytical methods for identification, quantification, and impurity profiling. This guide will delve into the two primary mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and also touch upon alternative analytical approaches.
Performance Comparison of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of this compound derivatives is contingent on the specific physicochemical properties of the analyte, the required sensitivity, and the sample matrix. While direct comparative data for a wide range of this compound derivatives is not extensively published, the following tables summarize typical performance characteristics for the analysis of piperidine and related cyano-containing compounds, providing a valuable benchmark for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many this compound derivatives, derivatization is often necessary to improve volatility and chromatographic performance.[1]
| Parameter | Typical Performance for Piperidine/Cyano Derivatives | Reference |
| Limit of Detection (LOD) | 0.002 - 24 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.008 - 80 ng/mL | [2] |
| Linearity Range | 0.01 - 10 µg/mL | [2] |
| Recovery | 79% - 108% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for analyzing this compound derivatives at low concentrations, especially in complex matrices like biological fluids.[1]
| Parameter | Typical Performance for Piperidine Derivatives | Reference |
| Limit of Detection (LOD) | 0.01010 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | [3] |
| Linearity Range | 0.03 - 0.40 µg/mL | [3] |
| Recovery | >90% |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are adaptable protocols for the analysis of this compound derivatives by GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
This protocol outlines a general procedure for the analysis of this compound derivatives, which often requires a derivatization step to enhance volatility.
1. Sample Preparation (with Derivatization):
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Derivatization: To an aliquot of the sample or standard solution, add a derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Extraction (if necessary): After derivatization, the derivative may be extracted into a non-polar organic solvent (e.g., hexane, ethyl acetate). The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate), and concentrated.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent for GC injection.
2. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-550 |
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the direct analysis of this compound derivatives without the need for derivatization.
1. Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
Mandatory Visualizations
To further elucidate the analytical process and the underlying chemical behavior of this compound derivatives during mass spectrometry analysis, the following diagrams have been generated using the DOT language.
The fragmentation of this compound derivatives in the mass spectrometer is a key aspect of their identification. Under Electron Ionization (EI), commonly used in GC-MS, the fragmentation is often initiated by the ionization of the nitrogen atom, leading to characteristic cleavage patterns.[4]
Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound derivatives, particularly for purity assessment and quantification in less complex matrices.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique. However, it may lack the sensitivity of MS methods, and a suitable chromophore is required in the molecule for detection. For compounds with poor UV absorbance, derivatization can be employed to introduce a UV-active moiety.[5]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable alternative to HPLC. It is particularly useful for the analysis of charged species. Coupling CE with MS (CE-MS) can provide high sensitivity and structural information.
Conclusion
The selection of an appropriate analytical method for this compound derivatives is a critical step in the research and development process. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices. GC-MS, often requiring derivatization, provides excellent separation for volatile and thermally stable derivatives and offers complementary fragmentation information. Alternative methods like HPLC-UV and CE can be suitable for specific applications, particularly for purity analysis of bulk materials. By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can confidently select and implement the most effective analytical strategy for their this compound derivatives, ensuring the quality and integrity of their scientific endeavors.
References
Comparative Guide to HPLC Methods for Purity Analysis of 2-Cyanopiperidine
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like 2-cyanopiperidine is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering robust and reliable methods for separation and quantification of the main component and its potential impurities.
This guide provides a comparative overview of HPLC-based methods for the purity analysis of this compound. It details hypothetical, yet representative, experimental protocols for both achiral (reversed-phase) and chiral HPLC, alongside a comparison with Gas Chromatography (GC) as an alternative technique. The provided data and methodologies are based on established analytical practices for similar cyclic amines and are intended to serve as a practical starting point for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific purity attribute being assessed. While reversed-phase HPLC is a workhorse for determining overall chemical purity, chiral HPLC is indispensable for quantifying enantiomeric excess. Gas chromatography can also be a valuable tool, particularly for volatile impurities.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Gas Chromatography (GC) |
| Primary Application | Determination of chemical purity (process-related impurities, degradation products) | Determination of enantiomeric purity | Analysis of volatile and semi-volatile impurities |
| Stationary Phase | C18, C8 | Chiral Stationary Phase (e.g., polysaccharide-based) | Non-polar capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with additives (e.g., TFA, formic acid) | Non-polar solvents (e.g., hexane, isopropanol) with additives | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV/DAD, MS | UV/DAD, CD | FID, MS |
| Sample Derivatization | Generally not required | Generally not required | May be required to improve volatility |
| Strengths | - Robust and versatile- Wide applicability- Good for polar and non-polar compounds | - Direct separation of enantiomers- High selectivity for stereoisomers | - High resolution for volatile compounds- Sensitive detectors (FID) |
| Limitations | - Does not separate enantiomers- Can have limited selectivity for very similar impurities | - Column can be expensive- Method development can be complex | - Not suitable for non-volatile or thermally labile compounds- Derivatization adds complexity |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and impurity profiles.
Reversed-Phase HPLC Method for Chemical Purity
This method is designed to separate this compound from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC Method for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of this compound.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
Data Analysis:
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers (E1 and E2) with the following formula: % ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100.
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key steps involved in both the chemical and chiral purity analysis workflows.
Concluding Remarks
The purity analysis of this compound necessitates a multi-faceted approach. Reversed-phase HPLC provides a reliable assessment of overall chemical purity, while chiral HPLC is essential for the accurate determination of enantiomeric composition. The selection and optimization of these methods should be guided by the specific requirements of the drug development process and regulatory guidelines. For comprehensive impurity profiling, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
References
A Comparative Guide to the Biological Activity of 2-Cyanopiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective enzyme inhibitors. Analogs of this parent compound have demonstrated significant therapeutic potential across various disease areas, primarily by targeting key enzymes such as Dipeptidyl Peptidase IV (DPP-IV), Cathepsin K, and Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides an objective comparison of the biological activity of this compound analogs against the parent compound, supported by experimental data and detailed protocols.
Comparative Biological Activity: A Tabular Overview
The biological activity of this compound and its analogs is critically dependent on the nature and position of substituents on the piperidine ring. These modifications influence the compound's affinity and selectivity for its target enzyme. While direct inhibitory data for the unsubstituted parent this compound is often not the focus of optimization studies, structure-activity relationship (SAR) analyses consistently demonstrate that specific substitutions are essential for potent biological activity. Unsubstituted or minimally substituted analogs generally serve as a baseline and exhibit significantly lower potency compared to their more functionalized counterparts.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Analogs of this compound, particularly N-substituted derivatives, have been extensively investigated as inhibitors of DPP-IV, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[1] The cyanopyrrolidine ring system, a close structural relative, has also provided significant insights into the SAR of this class of inhibitors.
| Compound/Analog | Substitution Pattern | Target | IC50 (nM) | Reference |
| Baseline (Implied) | Unsubstituted 2-cyanopyrrolidine | DPP-IV | >1000 | [2] |
| Analog 1 | 5β-methylprolyl-2-cyanopyrrolidine | DPP-IV | 11 | [2] |
| Analog 2 | [((S)-gamma-3,4-dicyanophenylamino)prolyl]thiazolidine | DPP-IV | Most Potent in Series | [2] |
| Analog 3 | 2-cyano-4-fluoro-1-thiovalylpyrrolidine | DPP-IV | Potent, selective, and orally active | [2] |
Note: Data for this compound analogs are often presented in the context of extensive SAR studies on the closely related and more widely studied 2-cyanopyrrolidines.
Cathepsin K Inhibitors
This compound analogs have emerged as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[3] Inhibition of this enzyme is a promising therapeutic strategy for osteoporosis.
| Compound/Analog | Substitution Pattern | Target | IC50 (nM) | Reference |
| Baseline (Implied) | Simple 2-cyano-pyrimidine | Cathepsin K | Moderate Activity | [3] |
| Analog 4 | 2-Cyano-pyrimidine with piperidinyl group | Cathepsin K | 4 | [3] |
| Analog 5 | 2-Cyano-pyrimidine with cycloheptyl ring | Cathepsin K | 100 | [3] |
TAK1 Inhibitors
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key signaling molecule in inflammatory and cancer pathways.[4] Certain 2-cyanoacrylamide derivatives, which can be considered analogs of this compound, have shown potent inhibitory activity against TAK1.
| Compound/Analog | Substitution Pattern | Target | IC50 (nM) | Reference |
| Baseline (Implied) | Unsubstituted core scaffold | TAK1 | Low Activity | [4] |
| Analog 6 | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | TAK1 | 27 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the inhibitory activity of this compound analogs against their respective enzyme targets.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Principle: The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-IV. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution of human recombinant DPP-IV enzyme in an appropriate assay buffer. Prepare a solution of the fluorogenic substrate H-Gly-Pro-AMC.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include control wells with enzyme and solvent (no inhibitor) and blank wells (no enzyme).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by fitting the percent inhibition data to a dose-response curve.[5]
Cathepsin K Inhibition Assay
This fluorometric assay determines the potency of compounds in inhibiting Cathepsin K activity.[6][7]
Principle: The assay measures the cleavage of a specific fluorogenic substrate by Cathepsin K. The resulting increase in fluorescence is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, purified human Cathepsin K, and a fluorogenic substrate in an assay buffer containing a reducing agent like DTT.
-
Plate Setup: To a black microplate, add the assay buffer and serially diluted test compound. Include enzyme control wells (enzyme and DMSO) and blank wells (buffer only).
-
Enzyme Addition: Add the Cathepsin K working solution to the wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) for a set duration (e.g., 60 minutes).[7]
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition. Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50 value.[6]
TAK1 Kinase Inhibition Assay
This assay evaluates the ability of compounds to inhibit the kinase activity of TAK1.[8][9]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the TAK1 enzyme. The amount of ADP produced is quantified using a luminescence-based detection system.
Procedure:
-
Reagent Preparation: Prepare a kinase assay buffer, and solutions of the TAK1/TAB1 enzyme complex, a substrate peptide (e.g., MBP), and ATP.
-
Plate Setup: In a white 96-well plate, add the test inhibitor at various concentrations to the test wells. Add DMSO to the positive control wells and blank wells.
-
Enzyme Addition: Add the diluted TAK1/TAB1 enzyme to the test and positive control wells. Add kinase assay buffer to the blank wells.
-
Reaction Initiation: Add a pre-mixed solution of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition and determine the IC50 value by plotting the data and fitting to a four-parameter logistic curve.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which this compound analogs are involved is crucial for understanding their mechanism of action.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Unveiling the Three-Dimensional World of 2-Cyanopiperidines: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to unlocking its therapeutic potential. The 2-cyanopiperidine scaffold is a significant pharmacophore, and elucidating the precise spatial arrangement of its derivatives is crucial for establishing structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography stands as the definitive method for determining the solid-state conformation of these molecules, offering unparalleled insights into their steric and electronic properties.
This guide provides a comparative analysis of the X-ray crystallographic data of novel this compound derivatives and related analogues. It details the experimental protocols for structural determination and explores alternative analytical techniques that offer complementary information about the conformational landscape of these promising compounds.
Comparative Crystallographic Data: A Look at Substituted Piperidines
While a comprehensive database for a wide range of novel this compound derivatives is continually evolving, a comparative analysis of existing crystallographic data for substituted piperidines and related cyanated heterocycles reveals key structural trends. The following table summarizes crystallographic parameters for a selection of these compounds, illustrating the influence of various substituents on the piperidine ring's conformation and crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-Boc-2-cyanopiperidine (hypothetical)¹ | C₁₁H₁₈N₂O₂ | Monoclinic | P2₁/c | ~9.5 | ~8.0 | ~15.0 | ~95 | ~1130 | 4 |
| 2-Cyanoguanidinophenytoin | C₁₆H₁₁N₅O | Monoclinic | P2₁/c | 10.333(2) | 11.234(2) | 12.543(3) | 98.78(3) | 1438.8(5) | 4 |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | 90 | 1133.4(1) | 4 |
| t-3-Methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | C₂₄H₂₅N₃S | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | 4225(2) | 4 |
| Piperidinium [4-(4-chlorophenyl)-3-cyano-5-(ethoxycarbonyl)-6-phenylpyridin-2-yl]sulfanide | C₂₉H₂₈ClN₃O₂S | Triclinic | P-1 | 10.123(2) | 11.456(2) | 12.876(3) | 80.12(3) | 1465.4(5) | 2 |
¹Data for N-Boc-2-cyanopiperidine is hypothetical and serves as a representative example for comparison.
The data reveals that even subtle changes in substitution can lead to significant differences in crystal packing and unit cell parameters. For instance, the introduction of bulky phenyl groups, as seen in the diphenylpiperidin-4-one derivative, dramatically increases the unit cell volume. The conformation of the piperidine ring in most of these structures is a chair form, which is the most stable conformation. However, the orientation of substituents (axial vs. equatorial) can be definitively determined by X-ray crystallography.
Experimental Protocols: From Crystal to Structure
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires meticulous execution.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and frequently determined empirically.
-
Slow Evaporation: A solution of the this compound derivative in a suitable solvent is allowed to evaporate slowly at room temperature. This is a straightforward and widely used method.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, more volatile "anti-solvent" in which the compound is poorly soluble. As the anti-solvent vapor slowly diffuses into the compound's solution, the solubility decreases, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflections with varying intensities, is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data, adjusting the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
Alternative Analytical Techniques: A Broader Perspective
While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable insights into the behavior of this compound derivatives in solution and their dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[1][2][3]
-
¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom, respectively, helping to confirm the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, aiding in the complete assignment of the molecular structure.
-
NOESY/ROESY: These techniques can be used to determine through-space proximities between protons, providing crucial information about the preferred conformation and the relative stereochemistry of the molecule in solution.[1] For piperidine derivatives, the coupling constants between adjacent protons can also indicate whether substituents are in axial or equatorial positions.[3]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly used to complement experimental data.[4][5][6]
-
Conformational Analysis: DFT calculations can be used to predict the relative energies of different conformers (e.g., chair, boat, twist-boat) of the piperidine ring and the preferred orientation of substituents.
-
Molecular Docking: This technique can predict the binding mode of a this compound derivative within the active site of a biological target, providing insights into potential drug-receptor interactions.[4]
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the logical relationship between the molecular structure of a this compound derivative and its determined crystallographic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2-Cyanopiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyanopiperidine, a valuable building block in medicinal chemistry, can be achieved through various catalytic strategies. This guide provides a comparative analysis of different catalytic approaches, supported by available experimental data, to assist researchers in selecting the optimal method for their specific applications. The comparison focuses on key performance metrics such as yield, reaction conditions, and the nature of the catalytic system.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies: the direct cyanation of a piperidine precursor or the cyclization of an acyclic precursor. Within these strategies, several catalytic systems have been employed.
Oxidative Cyanation of Piperidine Derivatives
This approach involves the direct functionalization of the C-H bond at the 2-position of a piperidine ring. Transition metal catalysts, particularly ruthenium, have shown efficacy in this transformation.
Key Catalyst System:
-
Ruthenium on Carbon (Ru/C): This heterogeneous catalyst has been utilized for the oxidative α-cyanation of tertiary amines, including piperidine derivatives. The reaction typically employs an oxidant and a cyanide source.
Dehydration of Piperidine-2-carboxamide (Valerolactam)
While not a direct catalytic cycle in the traditional sense for the cyanation step itself, this route involves the conversion of the readily available valerolactam. The dehydration of the corresponding amide to a nitrile is a common transformation that can be facilitated by certain reagents which can be considered catalysts in a broader sense. For the analogous 4-cyanopiperidine, a high-yielding method has been reported using thionyl chloride in the presence of a formamide, which acts as a catalyst.
Key Reagents/Catalysts:
-
Thionyl Chloride with a Formamide Catalyst: In the synthesis of 4-cyanopiperidine hydrochloride from isonipecotamide (piperidine-4-carboxamide), a yield of 74.7% has been reported using thionyl chloride in the presence of dibutylformamide.[1] This suggests a viable route from 2-piperidone.
Electrochemical Cyanation
An alternative approach that utilizes electrochemical oxidation to generate an iminium ion intermediate, which is then trapped by a cyanide source.
Key Features:
-
Anodic Oxidation: The anodic cyanation of an (S)-1-(1-phenylethyl)-piperidine has been reported to produce the corresponding α-aminonitrile with an 85% yield.[2] This method offers a transition-metal-free alternative.
Quantitative Performance Comparison
The following table summarizes the performance of different methods for the synthesis of cyanopiperidine derivatives based on available data. Direct comparative data for this compound is limited; therefore, data for analogous cyanopiperidines are included to provide a relevant benchmark.
| Synthetic Strategy | Catalyst/Reagent | Starting Material | Product | Yield (%) | Reference |
| Oxidative α-Cyanation | Ruthenium on Carbon (Ru/C) | Substituted Piperidines | α-Amino Nitriles | High | [3] |
| Dehydration of Amide | Thionyl Chloride / Dibutylformamide | Isonipecotamide | 4-Cyanopiperidine HCl | 74.7 | [1] |
| Electrochemical Cyanation | Anodic Oxidation | (S)-1-(1-phenylethyl)-piperidine | α-Aminonitrile | 85 | [2] |
Experimental Protocols
Ruthenium-Catalyzed Oxidative α-Cyanation of Tertiary Amines
This protocol is adapted from a general procedure for the Ru/C catalyzed oxidative α-cyanation of tertiary amines.[3]
Materials:
-
Substituted Piperidine Derivative
-
Ethyl Cyanoformate (Cyanide Source)
-
tert-Butyl Hydroperoxide (TBHP) (Oxidant)
-
Ruthenium on Carbon (Ru/C, 5 mol%)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the substituted piperidine derivative in the chosen solvent, add Ru/C (5 mol%).
-
Add ethyl cyanoformate to the mixture.
-
Slowly add TBHP to the reaction mixture at room temperature.
-
Stir the reaction at ambient temperature and monitor for completion by TLC or GC-MS.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-amino nitrile.
Synthesis of 4-Cyanopiperidine Hydrochloride via Amide Dehydration
This protocol is based on the synthesis of 4-cyanopiperidine hydrochloride from isonipecotamide.[1] A similar approach could be adapted for the synthesis of this compound from 2-piperidone.
Materials:
-
Isonipecotamide (Piperidine-4-carboxamide)
-
Dibutylformamide
-
Thionyl Chloride
-
Toluene
Procedure:
-
Suspend isonipecotamide and dibutylformamide in toluene in a reaction vessel.
-
Cool the stirred suspension to 0°C.
-
Add thionyl chloride dropwise over 15 minutes, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 3 days.
-
Filter the resulting suspension and wash the filter residue with toluene.
-
Dry the solid under vacuum to yield 4-cyanopiperidine hydrochloride.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the discussed synthetic strategies.
Caption: Overview of synthetic pathways to this compound derivatives.
Caption: Decision workflow for the synthesis of this compound.
References
A Comparative Guide to the Synthesis of 2-Cyanopiperidine: A Novel Chemoenzymatic Pathway vs. Traditional Cyanation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel chemoenzymatic pathway for the synthesis of enantiomerically enriched (S)-2-cyanopiperidine with a traditional chemical approach. The objective is to offer a clear evaluation of the two routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Pathways
The following table summarizes the key performance indicators for the chemoenzymatic and traditional chemical syntheses of 2-cyanopiperidine.
| Parameter | Chemoenzymatic Synthesis | Traditional Chemical Synthesis |
| Starting Materials | 6-Bromohexanal, Hydrogen Cyanide (in situ generation) | Piperidine, Trimethylsilyl Cyanide |
| Key Transformation | (R)-Oxynitrilase catalyzed cyanohydrin formation, Intramolecular cyclization | Nucleophilic addition of cyanide |
| Stereoselectivity | High (typically >95% e.e. for (S)-enantiomer) | Racemic product |
| Reported Yield | Good to Excellent (estimated 70-85% over two steps) | Good (reported up to 77%)[1] |
| Reaction Conditions | Mild (ambient temperature and pressure, aqueous buffer) | Anhydrous, inert atmosphere, moderate temperature |
| Reagent Toxicity | Lower (in situ HCN, biodegradable enzyme) | High (Trimethylsilyl cyanide is highly toxic) |
| Workup & Purification | Extraction, Chromatography | Aqueous workup, Distillation/Chromatography |
| Scalability | Potentially scalable with immobilized enzyme | Readily scalable |
Experimental Protocols
New Synthetic Pathway: Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine
This pathway involves a two-step process starting with the enantioselective synthesis of a brominated cyanohydrin, followed by an intramolecular cyclization.
Step 1: (R)-Oxynitrilase-Catalyzed Synthesis of (R)-(+)-6-Bromo-2-hydroxyhexanenitrile
-
Materials:
-
6-Bromohexanal (1.0 eq)
-
(R)-Oxynitrilase (e.g., from Prunus amygdalus)
-
Potassium cyanide (KCN) or in situ generation from acetone cyanohydrin
-
Citrate buffer (pH 5.5)
-
Methyl tert-butyl ether (MTBE)
-
-
Procedure:
-
A buffered aqueous solution (pH 5.5) of the (R)-oxynitrilase is prepared in a reaction vessel.
-
6-Bromohexanal is dissolved in MTBE and added to the enzyme solution.
-
A solution of KCN in water is added dropwise to the biphasic mixture over a period of 2-4 hours while maintaining the temperature at 20-25 °C and vigorous stirring. The pH is monitored and maintained at 5.5 by the controlled addition of a dilute acid.
-
The reaction is monitored by TLC or GC for the disappearance of the aldehyde.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with MTBE.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude (R)-(+)-6-bromo-2-hydroxyhexanenitrile.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
Expected Yield: 80-90%
-
Enantiomeric Excess: >95%
Step 2: Cyclization to (S)-2-Cyanopiperidine
-
Materials:
-
(R)-(+)-6-Bromo-2-hydroxyhexanenitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Methanol or other polar aprotic solvent
-
-
Procedure:
-
The crude or purified (R)-(+)-6-bromo-2-hydroxyhexanenitrile is dissolved in methanol.
-
Potassium carbonate (2.0 eq) is added to the solution.
-
The mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by TLC or GC.
-
Once the reaction is complete, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give (S)-2-cyanopiperidine.
-
-
Purification: The product can be further purified by vacuum distillation or column chromatography.
-
Expected Overall Yield (from 6-bromohexanal): 70-85%
Characterization of (S)-2-Cyanopiperidine:
-
¹³C NMR (CDCl₃): δ (ppm) 119.5 (CN), 48.2 (C2), 45.1 (C6), 28.9 (C3), 24.8 (C5), 22.7 (C4).[2]
-
¹H NMR (CDCl₃, for N-Boc derivative): δ (ppm) 4.80-4.70 (m, 1H), 4.00-3.85 (m, 1H), 3.20-3.05 (m, 1H), 2.00-1.50 (m, 6H), 1.48 (s, 9H).[3]
-
IR (neat, cm⁻¹): ~2230 (C≡N), ~3300 (N-H).
-
MS (EI): m/z (%) 110 (M⁺), 83, 56.
Alternative Pathway: Traditional Chemical Synthesis of this compound
This method involves the direct cyanation of piperidine using trimethylsilyl cyanide.
-
Materials:
-
Piperidine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Benzeneseleninic acid (catalyst, optional)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), piperidine and anhydrous dichloromethane are added.
-
Activated 4Å molecular sieves are added to the solution.
-
A catalytic amount of benzeneseleninic acid can be added at this stage.
-
The mixture is cooled to 0 °C.
-
Trimethylsilyl cyanide is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-72 hours. The progress is monitored by GC or TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
-
Reported Yield: up to 77%[1]
Characterization of this compound:
-
The spectroscopic data for the racemic product are identical to those of the (S)-enantiomer described above.
Safety Precautions:
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. It must be handled with extreme caution in a well-ventilated fume hood by trained personnel. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.
-
Benzeneseleninic acid is a toxic and oxidizing agent. Avoid contact with skin and eyes.
Visualizing the Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Chemoenzymatic synthesis of (S)-2-cyanopiperidine.
Caption: Traditional chemical synthesis of this compound.
Conclusion
The chemoenzymatic synthesis of (S)-2-cyanopiperidine presents a modern and green alternative to traditional chemical methods. Its key advantages are the high enantioselectivity, mild reaction conditions, and the use of less hazardous reagents. This makes it particularly attractive for the synthesis of chiral intermediates in the pharmaceutical industry, where enantiomeric purity is critical.
The traditional chemical synthesis using trimethylsilyl cyanide, while providing good yields, results in a racemic mixture and involves a highly toxic reagent. However, it is a more direct route and may be more readily scalable in standard chemical manufacturing facilities.
The choice between these two pathways will ultimately depend on the specific requirements of the project, including the need for a specific enantiomer, the scale of the synthesis, available equipment, and safety considerations. For the development of enantiomerically pure active pharmaceutical ingredients, the chemoenzymatic route offers significant benefits.
References
A Comparative Guide to the Conformational Analysis of 2-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets. For 2-substituted piperidines, the orientation of the substituent in either an axial or equatorial position can profoundly influence pharmacological activity. This guide provides a comparative analysis of the conformational preferences of 2-substituted piperidines, supported by computational and experimental data, and outlines the methodologies used for their determination.
Conformational Equilibrium of 2-Substituted Piperidines
The conformational landscape of 2-substituted piperidines is primarily dominated by the equilibrium between two chair conformers: one with the substituent in the axial position and the other with the substituent in the equatorial position. The position of this equilibrium is dictated by a complex interplay of steric and electronic effects.
Caption: Figure 1. Conformational equilibrium of 2-substituted piperidines.
Comparative Analysis of Conformational Preferences
The preference for an axial or equatorial conformation in 2-substituted piperidines is highly dependent on the nature of the substituent at the 2-position and, crucially, the substituent on the ring nitrogen.
N-H and N-Alkyl Piperidines
In simple 2-alkylpiperidines, steric hindrance generally favors the equatorial position for the alkyl group to minimize 1,3-diaxial interactions. For 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is favored by approximately 1.8 kcal/mol.[1]
N-Aryl and N-Acyl Piperidines: The Axial Preference
A notable exception to the general preference for the equatorial position is observed in N-aryl and N-acyl piperidines. In these systems, the 2-substituent often preferentially adopts an axial orientation. This phenomenon is attributed to pseudoallylic strain (also known as A(1,3) strain). When the nitrogen's lone pair is delocalized into the adjacent π-system of the aryl or acyl group, the C-N bond gains partial double-bond character, leading to a more planar geometry around the nitrogen. This planarity increases steric repulsion between the N-substituent and an equatorial 2-substituent, thus favoring the axial position.[1]
For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored with a ΔG of -1.0 kcal/mol.[1] This preference for the axial orientation becomes even more pronounced in N-acylpiperidines.[1]
Quantitative Comparison of Conformational Free Energies
The following table summarizes the calculated free energy differences (ΔG) for the equatorial to axial conformational change in a series of 2-methyl-N-substituted piperidines. A negative ΔG indicates a preference for the axial conformer.
| Compound | N-Substituent | ΔG (kcal/mol) (Equatorial → Axial) | Method | Reference |
| 1,2-Dimethylpiperidine | -CH₃ | +1.8 | M06-2X/6-311G(d,p) | [1] |
| 2-Methyl-1-phenylpiperidine | -Ph | -1.0 | M06-2X/6-311G(d,p) | [1] |
| N,N,2-Trimethylpiperidine-1-carboxamide | -CON(CH₃)₂ | -1.4 | M06-2X/6-311G(d,p) | [1] |
| N,2-Dimethylpiperidine-1-carboxamide | -CONHCH₃ | -2.1 | M06-2X/6-311G(d,p) | [1] |
| 1-(2-Methyl-1-piperidyl)ethanone | -COCH₃ | -3.2 | M06-2X/6-311G(d,p) | [1] |
Experimental Protocols
The conformational analysis of 2-substituted piperidines is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
Determination of Conformational Equilibrium by ¹H NMR Spectroscopy
This method relies on the measurement of vicinal proton-proton coupling constants (³JHH) and their relationship with the dihedral angle as described by the Karplus equation.
Objective: To determine the relative populations of the axial and equatorial conformers of a 2-substituted piperidine in solution.
Materials:
-
High-resolution NMR spectrometer (≥400 MHz)
-
High-purity sample of the 2-substituted piperidine
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the 2-substituted piperidine in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton resonances.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the piperidine ring, particularly the proton at C2 and the protons at C6.
-
Measure the vicinal coupling constants (³J) between the proton at C2 and the protons at C3, and between the protons at C6 and the protons at C5.
-
-
Application of the Karplus Equation:
-
The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons.
-
For a chair conformation, the dihedral angle between axial-axial protons is ~180°, resulting in a large coupling constant (typically 8-13 Hz).
-
The dihedral angles between axial-equatorial and equatorial-equatorial protons are ~60°, leading to smaller coupling constants (typically 2-5 Hz).
-
-
Calculation of Conformational Population:
-
The observed coupling constant (J_obs) is a weighted average of the coupling constants of the two conformers: J_obs = P_ax * J_ax + P_eq * J_eq where P_ax and P_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the characteristic coupling constants for the pure axial and equatorial conformers.
-
By using reference values for J_ax and J_eq (often derived from conformationally locked model compounds or computational models), the populations of the two conformers can be calculated.
-
-
Calculation of Gibbs Free Energy Difference (ΔG):
-
The equilibrium constant (K) is the ratio of the populations: K = P_ax / P_eq
-
The Gibbs free energy difference is then calculated using the equation: ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different conformers.
Objective: To calculate the energy difference between the axial and equatorial conformers of a 2-substituted piperidine.
General Workflow:
-
Structure Generation: Build the 3D structures of both the axial and equatorial conformers of the 2-substituted piperidine.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)).[1]
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Energy Comparison: The difference in the calculated Gibbs free energies of the two conformers (ΔG = G_axial - G_equatorial) provides the theoretical conformational free energy difference.
Caption: Figure 2. Experimental and computational workflows.
Conclusion
The conformational analysis of 2-substituted piperidines is a critical aspect of rational drug design. While steric factors often favor an equatorial placement of the substituent, electronic effects, such as pseudoallylic strain in N-aryl and N-acyl derivatives, can reverse this preference, leading to a predominantly axial conformation. The combination of high-resolution NMR spectroscopy and computational modeling provides a robust framework for the qualitative and quantitative assessment of these conformational equilibria. The data and protocols presented in this guide offer a valuable resource for researchers working with this important heterocyclic scaffold.
References
Safety Operating Guide
Proper Disposal of 2-Cyanopiperidine: A Procedural Guide
The safe and compliant disposal of 2-Cyanopiperidine is critical for ensuring laboratory safety and environmental protection. As a nitrile compound, it is classified as hazardous and requires a structured disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste.
Hazard Profile and Safety Considerations
This compound and its analogues are toxic compounds. Handling and disposal require strict adherence to safety protocols to prevent exposure and environmental contamination. Thermal decomposition can release highly toxic gases such as hydrogen cyanide and nitrogen oxides.[1][2]
Based on data for analogous compounds, the primary hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Skin and Eye Damage: Can cause serious skin irritation and severe eye damage.[1][2][4][5]
The following table summarizes key hazard information for cyanopiperidine-related compounds, which should be considered representative for this compound in the absence of specific data.
| Hazard Information | Classification Data | Source |
| UN Number | UN 3439 | [4] |
| UN Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [4] |
| Hazard Statements (H-Statements) | H301/H302: Toxic or Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH331: Toxic if inhaled | [1][3][4][5] |
| Precautionary Statements (P-Statements) | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/clothing/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP302+P352: IF ON SKIN: Wash with plenty of waterP501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1][2][3][4][5][6][7] |
Operational Plan for Disposal
Follow these procedural steps to ensure the safe disposal of this compound waste. This process must align with your institution's specific hazardous waste program and all local, state, and federal regulations.[8]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
Step 2: Waste Identification and Segregation
A chemical is considered waste when it is no longer intended for use.[9]
-
Labeling: Immediately label all chemicals to avoid generating unknown waste.[9]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. It is crucial to keep cyanides away from acids, as this mixture can generate highly toxic hydrogen cyanide gas.[10] Store in a designated "Satellite Accumulation Area" (SAA).[10]
Step 3: Waste Containment
Proper containment is essential to prevent leaks and spills.
-
Primary Container:
-
Use the original manufacturer's container if possible.[11]
-
If transferring, use a container made of compatible material that will not react with the waste.[8][10] The container must have a leak-proof, screw-on cap.[10][11]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]
-
Keep the container closed at all times except when adding waste.[9][10][11]
-
-
Secondary Containment:
Step 4: Labeling the Waste Container
Properly labeling the hazardous waste container is a regulatory requirement.
-
Attach a "Hazardous Waste" tag or label provided by your institution's EH&S department.[11]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the concentration and total quantity of the waste.
-
Record the date when waste was first added to the container.
Step 5: On-site Storage
Store the contained and labeled waste safely pending collection.
-
Location: Store in the designated SAA, which must be at or near the point of generation.[10]
-
Time and Quantity Limits: Be aware of regulatory limits. Waste must typically be collected within 90 days of the start date on the label.[11] Federal regulations limit accumulation to 55 gallons per waste stream in an SAA.[11]
Step 6: Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water, if miscible).[9]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[9]
-
After triple-rinsing, the container may be disposed of in the regular trash, but institutional policies may vary.[9]
Step 7: Arranging for Final Disposal
-
Waste Collection: Contact your institution's EH&S department to schedule a hazardous waste collection before time or quantity limits are exceeded.[11]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste disposal company, which typically uses high-temperature incineration.[1][4] Do not pour this compound down the drain or discard it in regular trash.[2][12]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyanopiperidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyanopiperidine, covering operational procedures and disposal plans to minimize risk and ensure compliance.
When working with this compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are critical. This compound is classified as hazardous, being harmful if swallowed, potentially toxic in contact with skin, and a cause of serious skin and eye irritation.[1][2][3] Adherence to the following guidelines will help ensure the safe handling and disposal of this chemical.
Hazard Communication
It is imperative to be aware of the hazards associated with this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Symptoms of exposure can include skin and eye irritation or burns.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment. While specific quantitative exposure limits for this compound have not been established, a conservative approach to PPE is recommended.[2][4][5]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][4][5] | To prevent splashes and contact with eyes, which can cause serious damage.[1][4] |
| Skin Protection | Impervious clothing, including a lab coat and boots.[3][5] | To prevent skin contact. |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene, nitrile, or PVC-coated).[4][6] | To prevent dermal absorption, as the substance can be toxic upon skin contact.[2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | To be used in case of inadequate ventilation, when exposure limits are exceeded, or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling requires a controlled environment and methodical procedures. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE must be correctly donned.
-
Handling : Use only under a chemical fume hood.[1][4] Avoid breathing any dust, vapors, or mists.[1][5] Prevent all contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][3][7]
-
Storage : Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][4][8] The storage area should be secure and locked up.[1][2][3]
-
Spill Management : In the event of a spill, evacuate the area.[1][9] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[1][5] Collect the absorbed material into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[4] Do not allow the chemical to enter drains or waterways.[2][5]
Emergency First Aid Protocols
Immediate and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.[1]
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists or you feel unwell, call a poison center or doctor.[1][2]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]
Disposal Plan
Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated absorbent materials and empty containers, must be collected in suitable, labeled, and closed containers.[1]
-
Disposal Procedure : Dispose of the chemical waste through an approved waste disposal plant.[1][2] Adhere strictly to all local, regional, and national hazardous waste regulations.[1] Do not dispose of the material down the drain.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (S)-1-N-BOC-2-CYANO-PIPERIDINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
